Tritylthiourea
Description
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Properties
IUPAC Name |
tritylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFNIDPLSQZBSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415042 | |
| Record name | Tritylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76758-01-5 | |
| Record name | Tritylthiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Tritylthiourea
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Tritylthiourea, a compound of interest in various fields of chemical and pharmaceutical research. The document details the synthetic pathway, experimental protocols, and the analytical techniques used to verify the structure and purity of the compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of a trityl isothiocyanate intermediate from trityl chloride. The subsequent step is the reaction of this intermediate with ammonia to yield the final product, N-tritylthiourea.
Step 1: Synthesis of Trityl Isothiocyanate
Trityl isothiocyanate is synthesized by the reaction of trityl chloride with a thiocyanate salt, such as sodium thiocyanate or tetrabutylammonium thiocyanate, in an inert solvent.[1] The use of tetrabutylammonium thiocyanate can be advantageous in some cases due to its solubility in organic solvents.
Step 2: Synthesis of this compound
The formation of the thiourea derivative is achieved by the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group.[2] In the case of this compound, trityl isothiocyanate is reacted with ammonia.
The overall synthetic workflow is depicted below:
Caption: Synthetic pathway for this compound.
Experimental Protocols
Synthesis of Trityl Isothiocyanate
Materials:
-
Trityl chloride
-
Sodium thiocyanate (or tetrabutylammonium thiocyanate)
-
Anhydrous acetone (or dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve trityl chloride in anhydrous acetone.
-
Add a molar excess (typically 1.2 to 1.5 equivalents) of sodium thiocyanate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Gentle heating may be applied to increase the reaction rate.
-
Upon completion, the sodium chloride precipitate is removed by filtration.
-
The filtrate, containing the trityl isothiocyanate, is concentrated under reduced pressure. The crude product can be used in the next step without further purification or can be purified by recrystallization.
Synthesis of this compound
Materials:
-
Trityl isothiocyanate
-
Ammonia solution (e.g., aqueous ammonia or ammonia in an organic solvent like methanol)
-
Anhydrous acetone or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the crude trityl isothiocyanate in anhydrous acetone.
-
To this solution, add an excess of a concentrated ammonia solution dropwise while stirring.
-
Continue stirring the reaction mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
The product, this compound, may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods and by determining its melting point.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₁₈N₂S |
| Molecular Weight | 318.44 g/mol |
| Melting Point | To be determined experimentally |
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on the known values for its constituent functional groups.
¹H NMR Spectroscopy
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.50 | Multiplet | 15H | Phenyl protons (Ar-H) of the trityl group |
| ~ 6.0 - 7.0 (broad) | Singlet | 2H | NH₂ protons |
| ~ 8.0 - 9.0 (broad) | Singlet | 1H | NH proton |
¹³C NMR Spectroscopy
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 185 | Thiocarbonyl carbon (C=S) |
| ~ 140 - 145 | Quaternary aromatic carbons of the trityl group |
| ~ 125 - 130 | CH of aromatic rings of the trityl group |
| ~ 70 - 75 | Quaternary carbon of the trityl group |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Broad | N-H stretching vibrations |
| 3000 - 3100 | Medium | Aromatic C-H stretching |
| ~ 1600 | Medium | N-H bending vibrations |
| 1450 - 1550 | Strong | Aromatic C=C stretching |
| ~ 1300 | Strong | C=S stretching vibration |
Mass Spectrometry
| m/z Value | Interpretation |
| 318 | Molecular ion peak [M]⁺ |
| 243 | Fragment corresponding to the trityl cation [(C₆H₅)₃C]⁺ |
The relationship between the key structural features of this compound and their expected spectroscopic signals is illustrated below.
Caption: Correlation of structure and spectra.
Conclusion
This technical guide outlines the synthesis and characterization of this compound. The provided experimental protocols offer a clear methodology for its preparation, and the summarized spectroscopic data serve as a reference for its structural verification. This information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development in their work with this and related compounds.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of Tritylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and potential applications of Tritylthiourea. The information is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on providing detailed, actionable data and methodologies.
Physicochemical Properties
While specific experimental data for this compound is limited in publicly available literature, its physicochemical properties can be extrapolated from data on closely related compounds and general chemical principles.
Table 1: Physicochemical Data of this compound and Related Analogues
| Property | This compound | Phenylthiourea | N,N'-Diethylthiourea |
| Molecular Formula | C₂₀H₁₈N₂S[1] | C₇H₈N₂S[2] | C₅H₁₂N₂S[3] |
| Molecular Weight | 318.44 g/mol [1] | 152.22 g/mol [2] | 132.23 g/mol [3] |
| Melting Point | Not available | 154 °C | 77-78 °C |
| Solubility | Expected to be soluble in nonpolar organic solvents like chloroform, benzene, and ethyl acetate due to the non-polar trityl group.[4] Low solubility in water is anticipated. | Slightly soluble in water; soluble in ethanol, ether, and acetone. | Slightly soluble in water; soluble in methanol, ether, acetone, benzene, & ethyl acetate; insoluble in gasoline.[3] |
| pKa | Not available | Not available | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data based on the analysis of the thiourea functional group and related structures.
Table 2: Spectroscopic Data Interpretation for this compound
| Spectroscopic Technique | Expected Observations for this compound | Reference Data for Related Compounds |
| ¹H NMR | - Multiplet in the aromatic region (δ 7.0-7.5 ppm) corresponding to the phenyl protons of the trityl group. - Broad singlet for the -NH₂ protons. - A singlet for the other -NH proton. | 1,3-Diphenyl-2-thiourea (in DMSO-d₆): δ 9.75 (s, 2H, NH), δ 7.12-7.50 (m, 10H, Ar-H).[5] Thiourea (in DMSO-d₆): Broad signal at ~7.2 ppm (NH₂). |
| ¹³C NMR | - Signal for the thiocarbonyl carbon (C=S) expected around 180-185 ppm. - Signals for the aromatic carbons of the trityl group in the range of 125-150 ppm. - Signal for the quaternary carbon of the trityl group. | Thiourea: ~182 ppm (C=S). 1,3-Dibutyl-2-thiourea: Signals for alkyl carbons and the C=S carbon.[6] 1,1-Diphenyl-2-thiourea: Aromatic carbon signals and a signal for the C=S carbon.[7] |
| FTIR (cm⁻¹) | - N-H stretching vibrations around 3200-3400 cm⁻¹. - C=S stretching vibration around 1000-1200 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹. - Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. | Thiourea: N-H stretching (3380, 3275, 3170 cm⁻¹), C=S stretching (~1083 cm⁻¹). |
Synthesis of this compound: An Experimental Protocol
The synthesis of N-substituted thioureas can be achieved through various methods. A common and effective approach involves the reaction of an amine with an isothiocyanate. The following protocol outlines a plausible synthesis for this compound.
Reaction Scheme:
Trityl Isothiocyanate + Ammonia → this compound
Materials:
-
Trityl isothiocyanate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trityl isothiocyanate in ethanol.
-
Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia solution dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add water and a water-immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.
Chemical Reactivity
The reactivity of this compound is governed by the functional groups present: the thiourea moiety and the trityl group.
-
Nucleophilic Character: The nitrogen and sulfur atoms of the thiourea group possess lone pairs of electrons, making them nucleophilic. They can react with various electrophiles. For instance, alkylation can occur at the sulfur atom to form an isothiouronium salt, which can then be hydrolyzed to a thiol.
-
Reaction with Electrophiles: The nitrogen atoms can also be acylated or react with other electrophilic reagents.
-
The Trityl Group: The bulky trityl group provides significant steric hindrance, which may influence the reactivity of the adjacent nitrogen atom. The trityl group is also a good protecting group for amines and can be cleaved under acidic conditions.
-
Thermal Decomposition: Upon heating, thiourea and its derivatives can decompose. The decomposition of thiourea is known to produce a variety of products, including ammonia, hydrogen sulfide, and cyanamide, depending on the conditions. The thermal stability of this compound has not been specifically reported, but similar decomposition pathways can be anticipated.
Applications in Drug Development
Thiourea derivatives are a class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug design and development.[8][9]
-
Antimicrobial Activity: Many thiourea derivatives have demonstrated significant antibacterial and antifungal properties.[9]
-
Anticancer Activity: Several studies have reported the cytotoxic effects of thiourea derivatives against various cancer cell lines.[3]
-
Antiviral Activity: The thiourea scaffold has been incorporated into molecules with antiviral properties.
-
Enzyme Inhibition: Thiourea-containing compounds have been shown to inhibit various enzymes, which is a key mechanism in many therapeutic interventions.
Given the diverse bioactivities of this chemical class, this compound represents a promising lead compound for further modification and optimization in drug discovery programs. The trityl group, with its lipophilic nature, could enhance cell membrane permeability, a desirable property for drug candidates.
References
- 1. chembk.com [chembk.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR spectrum [chemicalbook.com]
- 5. 1,3-Dibutyl-2-thiourea(109-46-6) 13C NMR spectrum [chemicalbook.com]
- 6. 1,1-DIPHENYL-2-THIOUREA(3898-08-6) 13C NMR [m.chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of Action of Tritylthiourea Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature with in-depth mechanistic studies specifically on Tritylthiourea compounds is limited. This guide, therefore, extrapolates potential mechanisms of action based on extensive research on structurally related thiourea derivatives. The proposed pathways and activities for this compound compounds are hypothetical and necessitate experimental validation.
Core Antitumor Activity of Thiourea Derivatives
Thiourea derivatives have emerged as a versatile class of molecules with a broad spectrum of biological activities, including significant potential in anticancer drug discovery.[1] Extensive research has demonstrated their efficacy against a variety of cancer cell lines, with some derivatives exhibiting cytotoxicity comparable or even superior to established chemotherapeutic agents like doxorubicin and cisplatin.[1][2] The anticancer effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways that are dysregulated in cancer.[2]
Quantitative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for the potency of a compound in inhibiting cellular growth. The following table summarizes the IC50 values for a selection of thiourea derivatives against various human cancer cell lines, providing a comparative view of their cytotoxic potential. It is important to note that these are not this compound compounds but represent the broader class of thiourea derivatives.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 | Cisplatin | >10 |
| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 ± 0.76 | Cisplatin | >10 |
| 4-chlorophenylthiourea | SW620 (Colon) | 7.6 ± 1.75 | Cisplatin | >10 |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | Doxorubicin | 8.29 |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | Doxorubicin | 7.46 |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | Doxorubicin | 4.56 |
| 1-(2-(1H-benzo[d]imidazol- 2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 (Breast) | 25.8 | - | - |
| 1-(2-(1H-benzo[d]imidazol- 2-yl-amino)ethyl)-3-p-tolylthiourea | MDA-MB-231 (Breast) | 54.3 | - | - |
| Sulfur-containing derivative 14 | HepG2 (Liver) | 1.50 | - | - |
| Sulfur-containing derivative 14 | A549 (Lung) | ~16 | - | - |
| Sulfur-containing derivative 14 | MDA-MB-231 (Breast) | ~16 | - | - |
Proposed Mechanisms of Action for this compound Compounds
Based on the activities of related thiourea derivatives, this compound compounds are hypothesized to exert their anticancer effects through a multi-targeted approach, primarily involving the inhibition of key signaling pathways and the induction of apoptosis.
Inhibition of EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[3][4] Several thiourea derivatives have been identified as potent inhibitors of EGFR.[1] It is proposed that this compound compounds, owing to their structural features, could act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[4]
Caption: Proposed inhibition of the EGFR signaling pathway by this compound compounds.
Induction of Apoptosis via NF-κB and MAPK Pathways
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[5] Many thiourea derivatives have been shown to induce apoptosis in cancer cells.[2] The mechanism is thought to involve the modulation of key signaling pathways that regulate cell survival and death, such as the NF-κB and MAPK pathways.
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.[6][7] In many cancers, the NF-κB pathway is constitutively active, protecting cancer cells from apoptosis. It is hypothesized that this compound compounds may inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis.[5][8]
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a complex signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9] The role of MAPK pathways in cancer is complex and can be pro- or anti-apoptotic depending on the specific context. Some studies suggest that certain thiourea derivatives can modulate MAPK signaling to promote apoptosis.[10]
Caption: Hypothesized induction of apoptosis by this compound via NF-κB and MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanisms of action for this compound compounds.
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cells.[11][12][13][14]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]
Protocol:
-
Cell Treatment: Treat cancer cells with the this compound compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for MAPK Pathway Activation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK signaling pathway.[10][18][19][20]
Protocol:
-
Protein Extraction: Treat cells with the this compound compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of MAPK proteins (e.g., p38, ERK, JNK). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.[21][22][23][24][25]
Protocol:
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Compound Treatment: Treat the transfected cells with the this compound compound.
-
Cell Lysis: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compound on NF-κB transcriptional activity.
Experimental Workflow for Validation
To systematically investigate and validate the proposed mechanism of action of this compound compounds, the following experimental workflow is recommended.
Caption: Recommended experimental workflow for validating the mechanism of action.
Conclusion
While direct experimental evidence for the mechanism of action of this compound compounds is currently lacking in the public domain, the extensive research on related thiourea derivatives provides a strong foundation for hypothesizing their anticancer activities. The proposed mechanisms, centered around the inhibition of the EGFR signaling pathway and the induction of apoptosis through modulation of the NF-κB and MAPK pathways, offer a rational starting point for future investigations. The experimental protocols and workflow outlined in this guide provide a comprehensive framework for researchers to systematically validate these hypotheses and unlock the full therapeutic potential of this promising class of compounds. Further research is crucial to confirm these proposed mechanisms and to advance the development of this compound derivatives as novel anticancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. ClinPGx [clinpgx.org]
- 5. Induction of apoptosis by thiuramdisulfides, the reactive metabolites of dithiocarbamates, through coordinative modulation of NFkappaB, c-fos/c-jun, and p53 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 9. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chondrex.com [chondrex.com]
- 14. atcc.org [atcc.org]
- 15. kumc.edu [kumc.edu]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 22. caymanchem.com [caymanchem.com]
- 23. indigobiosciences.com [indigobiosciences.com]
- 24. researchgate.net [researchgate.net]
- 25. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Tritylthiourea: An In-depth Guide to its Early Research and Discovery
For Researchers, Scientists, and Drug Development Professionals
While the specific moment of discovery for Tritylthiourea remains elusive in readily available historical records, its conceptualization and synthesis can be understood through the foundational principles of organic chemistry established in the early 20th century. This technical guide delves into the likely early synthetic routes, key experimental protocols, and the fundamental chemical principles that would have guided its initial preparation.
I. Postulated Early Synthetic Pathways
The synthesis of N-tritylthiourea would have most logically proceeded through one of two primary pathways, both of which were well-established in the early days of organic synthesis. These methods revolve around the formation of a key intermediate, trityl isothiocyanate, or the direct reaction of a trityl-containing amine with a thiocyanate source.
A pivotal and highly probable route for the first synthesis of this compound involves the reaction of trityl isothiocyanate with ammonia. This method is a standard procedure for the preparation of monosubstituted thioureas.
A second plausible approach involves the reaction of tritylamine with a thiocyanate salt, such as ammonium thiocyanate, under acidic conditions. This method, while also common for thiourea synthesis, might present challenges due to the steric bulk of the trityl group.
II. Detailed Experimental Protocols
Based on the established chemical literature of the early 20th century, the following detailed experimental protocols represent the most likely methods for the initial synthesis and characterization of this compound.
A. Synthesis of Trityl Isothiocyanate
The precursor, trityl isothiocyanate, would have been synthesized from trityl chloride (triphenylmethyl chloride).
Materials:
-
Trityl chloride
-
Potassium thiocyanate or Ammonium thiocyanate
-
Anhydrous acetone or a similar inert solvent
Procedure:
-
A solution of trityl chloride in anhydrous acetone would be prepared in a round-bottom flask equipped with a reflux condenser.
-
An equimolar amount of finely powdered potassium thiocyanate or ammonium thiocyanate would be added to the solution.
-
The mixture would be refluxed for several hours to facilitate the nucleophilic substitution reaction.
-
After cooling, the precipitated potassium chloride or ammonium chloride would be removed by filtration.
-
The solvent would be evaporated from the filtrate under reduced pressure to yield crude trityl isothiocyanate, which could be further purified by recrystallization.
B. Synthesis of N-Tritylthiourea from Trityl Isothiocyanate
Materials:
-
Trityl isothiocyanate
-
Ammonia (aqueous or gaseous)
-
Ethanol or a similar suitable solvent
Procedure:
-
Trityl isothiocyanate would be dissolved in a suitable solvent like ethanol.
-
An excess of aqueous ammonia would be added to the solution, or gaseous ammonia would be bubbled through it.
-
The reaction mixture would be stirred at room temperature for several hours. The progress of the reaction could be monitored by the disappearance of the characteristic sharp odor of the isothiocyanate.
-
The resulting white precipitate of N-Tritylthiourea would be collected by filtration.
-
The crude product would be washed with water and then recrystallized from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.
C. Characterization of this compound
Early characterization would have relied on classical methods:
-
Melting Point Determination: A sharp and consistent melting point would indicate the purity of the synthesized compound.
-
Elemental Analysis: Combustion analysis would be performed to determine the empirical formula and confirm the elemental composition (Carbon, Hydrogen, Nitrogen, Sulfur).
-
Solubility Tests: The solubility of the compound in various organic solvents and water would be systematically determined.
III. Quantitative Data Summary
As no specific early publication detailing the initial synthesis of this compound could be located, a table of quantitative data from that period is not available. However, for a modern synthesis, the following data would be expected:
| Property | Expected Value |
| Molecular Formula | C₂₀H₁₈N₂S |
| Molecular Weight | 318.44 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the crystalline form obtained |
| ¹H NMR (CDCl₃, δ) | ~7.2-7.4 (m, 15H, Ar-H), ~6.0 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, δ) | ~183 (C=S), ~70 (C-trityl), ~127-145 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H), ~1550 (C=S) |
IV. Visualizing the Synthetic Pathways
The logical flow of the synthesis can be visualized using the following diagrams generated in DOT language.
Caption: Synthesis of this compound via the Trityl Isothiocyanate intermediate.
Caption: Alternative synthesis of this compound from Tritylamine.
V. Conclusion
While the precise historical account of the first synthesis of this compound is not readily apparent from available literature, its creation was a logical extension of the well-understood principles of organic chemistry in the early 20th century. The reaction of trityl isothiocyanate with ammonia stands as the most probable and efficient route for its initial preparation. This guide provides a comprehensive overview of the likely early methodologies, offering valuable insight for researchers and professionals in the field of drug development and organic synthesis. The foundational reactions detailed herein continue to be relevant in the synthesis of a wide array of thiourea derivatives today.
Tritylthiourea derivatives synthesis and applications.
An In-depth Technical Guide to the Synthesis and Applications of Tritylthiourea Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound derivatives represent a unique class of compounds characterized by the bulky trityl (triphenylmethyl) group attached to a thiourea scaffold. This structure imparts distinct physicochemical properties that are of significant interest in medicinal chemistry and materials science. The thiourea moiety is a versatile pharmacophore known for a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The addition of the sterically demanding trityl group can modulate this activity, enhance selectivity, and alter pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives, detailed experimental protocols, and a review of their current and potential applications, with a focus on their role as therapeutic agents.
Synthesis of this compound Derivatives
The primary and most efficient method for the synthesis of N-substituted this compound derivatives involves the reaction of trityl isothiocyanate with a primary or secondary amine. This reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon of the isothiocyanate group. The trityl isothiocyanate itself can be prepared from trityl chloride, a commercially available starting material. This synthetic approach is highly versatile, allowing for the creation of a diverse library of derivatives by simply varying the amine component.
Another general method for synthesizing thioureas involves the reaction of an amine with carbon disulfide. This process typically forms a dithiocarbamate salt intermediate, which is then treated to yield the target thiourea.[1]
A key advantage of using trityl isothiocyanate is its application in solid-phase synthesis. Trityl isothiocyanate resin is a valuable precursor for the combinatorial synthesis of various thiourea derivatives, which can then be used to generate libraries of other important heterocyclic compounds like 2-aminothiazoles.[2]
Caption: General synthetic route for N-Tritylthiourea derivatives.
Detailed Experimental Protocol: Synthesis of N-Trityl-N'-alkyl/aryl-thiourea
This protocol describes a general procedure for the synthesis of a N,N'-disubstituted thiourea derivative by reacting trityl isothiocyanate with a generic primary amine in an anhydrous solvent.
Materials and Equipment:
-
Trityl isothiocyanate
-
Selected primary amine (e.g., aniline, benzylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or other non-nucleophilic base (optional, to scavenge any acidic byproduct)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification (separatory funnel, rotary evaporator)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected primary amine (1.0 equivalent) in anhydrous DCM.
-
Addition of Isothiocyanate: To the stirred amine solution, add a solution of trityl isothiocyanate (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).[3]
-
Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N-trityl-N'-substituted thiourea derivative.
Characterization of this compound Derivatives
The synthesized compounds are typically characterized using a suite of spectroscopic techniques to confirm their structure and purity. These include Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Table 1: Representative Spectroscopic Data for Thiourea Derivatives (Note: This data is representative of the thiourea class and specific shifts for trityl derivatives may vary.)
| Technique | Functional Group / Proton | Typical Chemical Shift / Frequency | Reference(s) |
| FTIR (cm⁻¹) | N-H Stretching | 3170 - 3400 | [4][5] |
| C=S Stretching | 700 - 850 | [4] | |
| N-C-N Stretching | 1260 - 1310 | [4] | |
| ¹H NMR (δ, ppm) | N-H Protons | 8.0 - 12.5 (often broad) | [6][7] |
| Trityl-H (Aromatic) | 7.2 - 7.5 | [8] | |
| Other Aromatic-H | 6.8 - 8.0 | [6][7] | |
| Aliphatic-H (adjacent to N) | 3.0 - 4.5 | [8] | |
| ¹³C NMR (δ, ppm) | C=S (Thiocarbonyl) | 175 - 185 | [8] |
| Trityl-C (Aromatic) | 125 - 145 | [8] | |
| Trityl-C (Quaternary) | ~70 | - |
Applications of this compound Derivatives
Thiourea derivatives are renowned for their broad spectrum of biological activities. The incorporation of a trityl group can significantly influence these properties, often enhancing potency or modifying selectivity.
Medicinal Chemistry and Drug Development
The primary application explored for this compound derivatives is in medicinal chemistry, particularly as inhibitors of enzymes and receptors. The bulky, lipophilic nature of the trityl group can facilitate strong interactions with hydrophobic pockets in biological targets.
Enzyme and Receptor Inhibition:
-
Vanilloid Receptor Antagonists: A study on N,N',N"-trisubstituted thioureas identified potent antagonists for the vanilloid receptor (TRPV1), a key target for pain management. Notably, the derivative 1-[3-(4'-hydroxy-3'-methoxy-phenyl)-propyl]-1,3-diphenethyl-thiourea demonstrated an IC₅₀ of 0.32 µM, showing twice the activity of the known antagonist capsazepine.[9] While not a trityl derivative itself, this highlights the potential of bulky substituents on the thiourea core for potent receptor modulation.
-
Potential Enzyme Inhibitors: The general class of thiourea derivatives has been shown to inhibit various enzymes, including urease, cholinesterase, and tyrosinase.[8][10] The trityl scaffold is a promising candidate for designing new, potent inhibitors for these and other enzyme systems, such as p38 MAP kinase, which has been targeted by structurally related diarylurea compounds.[11]
Caption: General workflow for enzyme inhibition studies.
Table 2: Biological Activity of a Representative Thiourea Derivative
| Compound Class | Target | Activity Metric | Value | Reference |
| N,N',N"-Trisubstituted Thiourea | Vanilloid Receptor (TRPV1) | IC₅₀ | 0.32 µM | [9] |
Antimicrobial and Anticancer Potential: While specific data for trityl-containing derivatives is scarce, the broader N-acyl thiourea family exhibits significant antimicrobial and anti-biofilm activities against pathogens like E. coli and S. aureus.[6][12] Similarly, many thiourea derivatives have been evaluated for their anticancer properties, showing cytotoxic effects against various cancer cell lines.[13] The trityl group's ability to enhance cellular uptake could make it a valuable addition in the design of new antimicrobial and anticancer agents.
Conclusion and Future Outlook
This compound derivatives are a promising, yet underexplored, class of compounds. The synthetic routes to these molecules are well-established and highly adaptable, allowing for the generation of large chemical libraries for screening. While current research has provided a tantalizing glimpse into their potential as potent receptor antagonists, the full scope of their applications remains to be uncovered.
Future research should focus on:
-
Systematic Screening: Synthesizing and screening libraries of this compound derivatives against a wide range of biological targets, including kinases, proteases, and microbial enzymes.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the specific structural features of the trityl and other substituent groups that contribute to biological activity and selectivity.
-
Materials Science Applications: Investigating the use of these compounds in the development of novel polymers, sensors, or corrosion inhibitors, leveraging the unique properties of the trityl group.
By expanding the research into this specific subclass of thioureas, scientists and drug developers may unlock new therapeutic agents and advanced materials.
References
- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of N,N',N"-trisubstituted thiourea derivatives and their antagonist effect on the vanilloid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]
- 11. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
The Trityl Group in Thiourea Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trityl (triphenylmethyl) group, a bulky and lipophilic moiety, plays a significant role in the landscape of thiourea chemistry. Its unique steric and electronic properties have been harnessed to modulate reactivity, enhance solubility in organic solvents, and serve as a crucial protecting group in multi-step syntheses. This technical guide provides a comprehensive overview of the trityl group's applications in thiourea chemistry, with a focus on synthesis, reactivity, and its emerging role in drug discovery and development.
The Trityl Group: A Versatile Tool in Thiourea Synthesis
The introduction of a trityl group onto a thiourea backbone can be achieved through several synthetic strategies, primarily involving the reaction of a trityl-containing precursor with an appropriate amine or isothiocyanate.
Synthesis of N-Trityl Thioureas
A common and effective method for the synthesis of N-substituted thioureas involves the reaction of an isothiocyanate with a primary or secondary amine.[1][2] To introduce a trityl group at the nitrogen atom, tritylamine or a derivative can be reacted with an isothiocyanate. Alternatively, trityl isothiocyanate can be reacted with a primary or secondary amine.[3] The latter approach has been successfully employed in solid-phase synthesis, where trityl isothiocyanate resin serves as a versatile starting material for the generation of a variety of thioureas.[3]
Experimental Protocol: Synthesis of N-Trityl-N'-aryl/alkyl Thioureas
A general procedure for the synthesis of N,N'-disubstituted thioureas involves the reaction of an amine with an isothiocyanate.[1] For the synthesis of an N-trityl-N'-aryl/alkyl thiourea, the following protocol can be adapted:
-
Dissolve the primary or secondary amine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.
-
Add a base, such as triethylamine (1.2 equivalents), to the solution.
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl isothiocyanate (1.0 equivalent) in the same anhydrous solvent dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-trityl-N'-substituted thiourea.
S-Trityl Isothioureas
The thiol tautomer of thiourea can be protected with a trityl group to form an S-trityl isothiourea. This strategy is particularly useful when the nitrogen atoms of the thiourea need to remain reactive for subsequent transformations.
Reactivity of Trityl-Protected Thioureas
The presence of the bulky trityl group significantly influences the reactivity of the thiourea moiety.
-
Steric Hindrance: The trityl group can sterically hinder one of the nitrogen atoms, potentially directing reactions to the less hindered nitrogen or the sulfur atom. This can be advantageous in achieving regioselectivity in subsequent reactions. The conversion rate of thioureas is influenced by the number and nature of their substituents; reactivity generally decreases as the number of substituents increases.[4]
-
Electronic Effects: The electron-donating or withdrawing nature of the substituents on the phenyl rings of the trityl group can modulate the nucleophilicity of the thiourea nitrogens and the thione sulfur.
Studies on the reactivity of N-aryl- and N-heteroaryl-N'-alkylthioureas towards electrophilic reagents have shown that the reaction outcomes are dependent on the nature of the substituents and the reaction conditions.[5] For instance, in an acidic medium, N-aryl thioureas can react with 4-chloropyridine to yield N-aryl-N-(4-pyridyl)-N'-alkylthioureas.[5]
Deprotection of the Trityl Group
The acid-labile nature of the trityl group allows for its removal under mild acidic conditions, which is a key advantage in multi-step synthesis, especially when other sensitive functional groups are present.
Common reagents for the deprotection of N-trityl and S-trityl groups include trifluoroacetic acid (TFA), formic acid, and acetic acid.[6] The stability of the resulting trityl cation drives the reaction to completion.[6]
Table 1: Quantitative Data on Trityl Group Deprotection
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broad applicability for acid-stable compounds.[6] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[6] |
| Acetic Acid (aq. 50%) | Water | Not Specified | Not Specified | Not Specified | Can be used for selective deprotection in the presence of Boc groups.[6] |
Experimental Protocol: Acid-Catalyzed Deprotection of an N-Trityl Group
The following is a general procedure for the removal of a trityl group from a nitrogen-containing compound:[6]
-
Dissolve the N-trityl-protected substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.1 M.
-
To the stirred solution, add TFA (2.0 - 10.0 equivalents) dropwise at room temperature. The optimal amount of TFA may need to be determined empirically.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude deprotected compound can be purified by column chromatography, recrystallization, or trituration as needed. The triphenylmethanol byproduct is typically easily separated by chromatography.[6]
Spectroscopic Characterization of Trityl-Thiourea Derivatives
The structural elucidation of trityl-thiourea derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons of the trityl group typically appear as a complex multiplet in the range of 7.1-7.5 ppm. The NH protons of the thiourea moiety often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent. For example, in N,N′-bis[2-(dimethylamino)phenyl]thiourea, the N-H resonance appears as a broad singlet at 8.82 ppm in CDCl₃.[7] In 1,3-diphenyl-2-thiourea, the NH proton signal is observed at 9.75 ppm in DMSO-d₆.[8]
-
¹³C NMR: The carbon signals of the trityl group's phenyl rings appear in the aromatic region of the spectrum. The thiocarbonyl carbon (C=S) of the thiourea is a key diagnostic signal, typically found in the range of 175-185 ppm. For instance, the C=S carbon in N,N′-bis[2-(diethylamino)phenyl]thiourea appears at 176.68 ppm.[7]
-
-
Mass Spectrometry (MS): The fragmentation of thiourea derivatives under mass spectrometry conditions can provide valuable structural information. The fragmentation patterns are often dependent on the substitution of the thiourea.[9] The trityl group itself can be a useful mass tag in mass spectrometry due to the high stability of the trityl cation, which leads to high desorption properties.[10] Thiourea-based cross-linking reagents have been designed to exhibit characteristic constant neutral losses (CNLs) during tandem mass spectrometry, facilitating the reliable detection of derivatized peptides.[11]
Applications in Drug Development
Thiourea derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[12][13][14] The incorporation of a trityl group can influence the pharmacological profile of these molecules.
-
Enzyme Inhibition: Thiourea derivatives have been investigated as inhibitors of various enzymes.[15][16][17] The bulky trityl group can play a role in the binding of the molecule to the active site of an enzyme, potentially enhancing its inhibitory activity.
-
Anticancer Activity: Many thiourea derivatives have shown promising anticancer activity.[12][13][18] The lipophilicity imparted by the trityl group may improve the cell permeability of these compounds, leading to enhanced cytotoxic effects against cancer cell lines.
While specific examples of trityl-thiourea drugs in clinical use are not yet prevalent, the unique properties of the trityl group make it an attractive component in the design of novel thiourea-based therapeutic agents.
Visualizations
Logical Workflow for Trityl-Thiourea Synthesis and Application
Caption: General workflow for the synthesis and application of trityl-thioureas.
Signaling Pathway: Potential Mechanism of Action for Trityl-Thiourea Enzyme Inhibitors
Caption: Trityl-thiourea binding to an enzyme active site, inhibiting substrate conversion.
Experimental Workflow: Solid-Phase Synthesis of Thioureas using Trityl Isothiocyanate Resin
Caption: Solid-phase synthesis of 2-aminothiazoles from trityl isothiocyanate resin.[3]
Conclusion
The trityl group serves as a powerful and versatile component in the field of thiourea chemistry. Its application as a protecting group, a modulator of reactivity, and a lipophilic moiety provides chemists with a valuable tool for the synthesis of complex thiourea derivatives. The continued exploration of trityl-containing thioureas in medicinal chemistry holds promise for the development of novel therapeutic agents with enhanced efficacy and desirable pharmacokinetic properties. This guide provides a foundational understanding for researchers and professionals in drug development to leverage the unique attributes of the trityl group in their future endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ijacskros.com [ijacskros.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,3-Diphenyl-2-thiourea(102-08-9) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. Fragmentation behavior of a thiourea-based reagent for protein structure analysis by collision-induced dissociative chemical cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design and synthesis of thiourea derivatives with sulfur-containing heterocyclic scaffolds as potential tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Tritylthiourea: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the safety and handling precautions for tritylthiourea, a compound of interest in various research and development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles and extrapolates information from the safety data of structurally related thiourea derivatives and general principles of laboratory safety. It is imperative for all personnel handling this compound to supplement this guide with their institution's specific safety protocols and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Classification
Potential Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[2]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1][2][3]
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[4][5]
-
Eye Irritation: May cause eye irritation.[2]
-
Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1][2][3]
The trityl group, a bulky hydrophobic moiety, may influence the compound's absorption and metabolic pathways, potentially altering its toxicological profile compared to smaller thiourea derivatives. However, in the absence of specific data, a conservative approach to handling is essential.
Quantitative Safety Data
The following table summarizes key quantitative safety data extrapolated from analogous thiourea compounds. It is crucial to note that these values are for related substances and should be used as a guide for risk assessment for this compound.
| Parameter | Value (for Thiourea) | Reference Compound(s) | Source(s) |
| LD50 (Oral, Rat) | >2,000 - 2,500 mg/kg bw | Thiourea | [6] |
| LC50 (Inhalation, Rat) | >195 mg/m³ (4 h) | Thiourea | [2] |
| LD50 (Dermal, Rabbit) | >2,800 mg/kg bw | Thiourea | [6] |
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, the following PPE and engineering controls are mandatory when handling this compound:
-
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when handling the solid powder or creating solutions.[5]
-
Ensure safety shower and eyewash stations are readily accessible.
-
-
Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[7] It is recommended to double-glove.
-
Skin and Body Protection: A lab coat is required. For larger quantities or in case of potential spills, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[5]
-
Safe Handling and Storage Procedures
Adherence to strict handling and storage protocols is critical to ensure the safety of laboratory personnel and the environment.
Handling:
-
Avoid inhalation of dust and contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[2]
-
Handle the substance in a manner that minimizes dust generation.[5]
-
In case of a spill, dampen the solid material with water before carefully sweeping it into a suitable container for disposal.[8]
Storage:
-
Store in a tightly closed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Store separately from strong oxidizing agents, acids, and bases.[5]
First Aid Measures
In the event of exposure, immediate action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Experimental Protocol: Synthesis of this compound
The following is a generalized protocol for the synthesis of this compound. Researchers should consult specific literature for detailed reaction conditions and purification methods.
Materials:
-
Trityl chloride (Triphenylmethyl chloride)
-
Thiourea
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Base (e.g., triethylamine, pyridine)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve trityl chloride in the anhydrous solvent under an inert atmosphere.
-
Add an equimolar amount of thiourea to the solution.
-
Slowly add an equimolar amount of the base to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., filter paper, gloves) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste from the reaction and purification steps in a labeled hazardous waste container. Do not pour any solutions down the drain.[9]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[10]
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound from procurement to disposal.
Caption: Logical workflow for the safe handling of this compound.
This guide is intended to provide a foundation for the safe handling of this compound. It is not a substitute for a thorough understanding of the potential hazards and the implementation of robust safety protocols within your laboratory. Always prioritize safety and consult with your institution's Environmental Health and Safety department for specific guidance.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. redox.com [redox.com]
- 3. chemos.de [chemos.de]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.ie [fishersci.ie]
- 8. 1,1,3-TRIMETHYL-2-THIOUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Methodological & Application
Tritylthiourea experimental procedures and protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of experimental procedures and protocols relevant to the synthesis, characterization, and potential biological evaluation of Tritylthiourea. Due to a lack of specific literature on this compound, the following protocols are based on established methods for the broader class of N-substituted thiourea derivatives and can be adapted accordingly.
Application Notes
Thiourea and its derivatives are a versatile class of compounds with a wide range of biological activities and applications in drug discovery and development.[1][2][3] The trityl group, a bulky hydrophobic moiety, can significantly influence the pharmacological properties of a molecule. While specific applications of this compound are not extensively documented, based on the activities of related compounds, potential areas of investigation include:
-
Enzyme Inhibition: Many thiourea derivatives are known to inhibit various enzymes. A significant area of research is their role as inhibitors of thyroid peroxidase (TPO), a key enzyme in thyroid hormone synthesis.[1][2] Other enzymes that could be targeted include urease, acetylcholinesterase, and butyrylcholinesterase.
-
Antimicrobial and Antifungal Activity: Thiourea derivatives have shown promise as antibacterial and antifungal agents.[1][4] The lipophilic nature of the trityl group may enhance cell membrane permeability, potentially leading to potent antimicrobial effects.
-
Anticancer Activity: Certain substituted thioureas have been investigated for their cytotoxic effects on various cancer cell lines.[5] The mechanism of action can vary, and exploring the antiproliferative effects of this compound could be a valuable research direction.
-
Antiviral Activity: Some thiourea compounds have demonstrated antiviral properties, and this could be another avenue for the investigation of this compound.
Experimental Protocols
Synthesis and Characterization of this compound
This protocol describes a general method for the synthesis of N-substituted thioureas, which can be adapted for this compound. The most common approach involves the reaction of an amine with an isothiocyanate.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and characterization of this compound.
Materials:
-
Tritylamine
-
Ammonium thiocyanate
-
Anhydrous acetone
-
Hydrochloric acid (HCl), 5% aqueous solution
-
Distilled water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
-
Filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tritylamine (1 equivalent) in anhydrous acetone.
-
Addition of Reagent: To the stirring solution, add ammonium thiocyanate (1.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and evaporate the acetone using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold 5% HCl solution to precipitate the crude product.
-
Filtration and Washing: Filter the precipitate using a Büchner funnel and wash thoroughly with distilled water to remove any unreacted ammonium thiocyanate and other inorganic impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Expected Observations |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Appearance of characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H stretching. |
| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Resonances corresponding to the aromatic protons of the trityl group and the N-H protons of the thiourea moiety. |
| ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) | A characteristic peak for the thiocarbonyl carbon (C=S) typically in the range of 180-200 ppm, along with signals for the aromatic carbons. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound, confirming the formation of the desired product. |
| Elemental Analysis | Determination of the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur to confirm the empirical formula. |
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay
This protocol describes a method to assess the inhibitory potential of this compound on thyroid peroxidase activity using a colorimetric assay with guaiacol as the substrate.
TPO Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro TPO inhibition assay.
Materials:
-
Porcine or human thyroid microsomes (as a source of TPO)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Guaiacol solution (20 mM in assay buffer)
-
Hydrogen peroxide (H₂O₂) solution (0.2 mM in assay buffer)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Propylthiouracil (PTU) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of guaiacol and H₂O₂ in the assay buffer on the day of the experiment. Prepare serial dilutions of this compound and the positive control (PTU) in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
50 µL of potassium phosphate buffer
-
50 µL of guaiacol solution
-
25 µL of the test compound (this compound at various concentrations), positive control (PTU), or vehicle control (DMSO in buffer).
-
25 µL of thyroid microsomal suspension.
-
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 50 µL of H₂O₂ solution to each well.
-
Incubation and Measurement: Immediately place the microplate in a reader pre-heated to 37°C. Measure the increase in absorbance at 470 nm every minute for 10-15 minutes. The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Data Analysis:
-
Calculate the percentage of TPO inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[6][7][8][9]
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison. Below is an example of how to present the IC₅₀ values for this compound against various targets.
Table 1: Example of IC₅₀ Values for this compound
| Target/Assay | This compound IC₅₀ (µM) | Positive Control | Positive Control IC₅₀ (µM) |
| Thyroid Peroxidase (TPO) | [Insert experimental value] | Propylthiouracil | [Insert experimental value] |
| Staphylococcus aureus (MIC) | [Insert experimental value] | Vancomycin | [Insert experimental value] |
| Candida albicans (MIC) | [Insert experimental value] | Fluconazole | [Insert experimental value] |
| A549 Human Lung Carcinoma | [Insert experimental value] | Cisplatin | [Insert experimental value] |
Note: The values in this table are placeholders and should be replaced with experimental data.
Conclusion
The protocols and application notes provided herein offer a foundational framework for the investigation of this compound. While the specific biological activities and mechanisms of action of this compound remain to be elucidated, the established methodologies for thiourea derivatives serve as a robust starting point for its synthesis, characterization, and evaluation in various biological assays. Such studies will be crucial in uncovering the therapeutic potential of this novel compound.
References
- 1. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. IC50 Calculator | AAT Bioquest [aatbio.com]
- 9. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
Application Notes and Protocols: The Role of the Trityl Group in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trityl (Trt) group, a triphenylmethyl moiety, is a bulky and acid-labile protecting group widely employed in solid-phase peptide synthesis (SPPS). While the specific compound "Tritylthiourea" does not appear in the reviewed literature as a standard reagent for peptide synthesis, the trityl group itself is crucial for the protection of various amino acid side chains and, in some strategies, for the protection of the α-amino group. Its primary advantages lie in its steric hindrance and its mild removal conditions, which are compatible with various SPPS strategies.
This document provides a comprehensive overview of the applications of the trityl group in peptide synthesis, including its use in preventing side reactions and detailed protocols for its implementation.
Key Applications of the Trityl Group in Peptide Synthesis
The trityl group is predominantly used for the side-chain protection of several amino acids to prevent undesirable side reactions during peptide assembly.
-
Cysteine (Cys) Protection: The thiol group in the cysteine side chain is highly nucleophilic and prone to oxidation, forming disulfide bonds, or other side reactions. The Trt group effectively masks the thiol, preventing these reactions. It is stable to the basic conditions used for Fmoc deprotection and can be removed under mildly acidic conditions during the final cleavage step. The steric bulk of the trityl group can also help to minimize the formation of 3-(1-piperidinyl)alanine, a side product that can form with C-terminal cysteine residues in Fmoc-based protocols.[1]
-
Asparagine (Asn) and Glutamine (Gln) Protection: The side-chain amides of asparagine and glutamine can undergo dehydration to form nitriles when activated by carbodiimide coupling reagents, especially in longer peptide sequences where these residues are repeatedly exposed to coupling conditions.[2] The trityl group is the preferred protecting group for the amide nitrogen in Fmoc chemistry to prevent this side reaction.[2]
-
Histidine (His) and Serine (Ser) Protection: Trityl-protected derivatives of histidine and serine are also utilized in peptide synthesis.[3]
-
Nα-Protection: An alternative to the widely used Fmoc/tBu strategy involves the use of Nα-trityl-amino acids. This approach allows for the assembly of peptides under very mild acidic conditions for deprotection (e.g., 3% trichloroacetic acid in dichloromethane), which is particularly beneficial for the synthesis of sensitive peptides like glyco- or phosphopeptides.[4]
Quantitative Data on Racemization
Racemization is a critical concern in peptide synthesis, as it can lead to the formation of diastereomeric impurities that are difficult to separate. The extent of racemization can be influenced by the protecting groups, the coupling reagents, and the reaction conditions. Histidine and cysteine are particularly susceptible to racemization.[1][5]
The following table summarizes data on the racemization of Fmoc-L-His(Trt)-OH with different coupling reagents.
| Coupling Reagent | L-Product/D-Product Ratio |
| HATU/DIPEA | Not specified, but racemization is a known issue |
| EDCl/HOBt | Small amount of D-product observed |
| DIC/Oxyma | 1.8% D-product |
Data sourced from studies on racemization during peptide coupling.[3][6] It's important to note that while the trityl group is part of the amino acid derivative, the primary factor influencing racemization in these instances is the choice of coupling reagent.[3] The use of additives like HOBt or HOAt is a common strategy to suppress racemization.[5]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using a Trityl-Protected Amino Acid (e.g., Fmoc-Cys(Trt)-OH)
This protocol outlines the general steps for incorporating a trityl-protected amino acid into a growing peptide chain on a solid support using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acid (e.g., Fmoc-L-Cys(Trt)-OH)
-
Peptide synthesis resin (e.g., Rink Amide resin)
-
Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents) and HATU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DMF, followed by DCM, and then dry it under vacuum.
-
In a fume hood, add the cleavage cocktail to the dry peptidyl-resin.
-
Agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the ether suspension to pellet the crude peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Nα-Trityl Solid-Phase Peptide Synthesis
This protocol outlines the general procedure for SPPS using Nα-Trityl protected amino acids.
Materials:
-
Nα-Trityl-amino acids
-
Solid support (e.g., PAL or NPE resin)
-
Dichloromethane (DCM)
-
3% Trichloroacetic acid (TCA) in DCM
-
5% N,N-Diisopropylethylamine (DIPEA) in DCM
-
Coupling reagent (e.g., HATU or DIPC/HOBt)
-
Cleavage solution (e.g., 20% piperidine in DMF for NPE resin, or 70% TFA in DCM for PAL resin)
Procedure:
-
Resin Swelling: Swell the resin in DCM.
-
Nα-Trityl Deprotection:
-
Treat the resin with 3% TCA in DCM to remove the trityl group.
-
Neutralize with 5% DIPEA in DCM.
-
-
Coupling:
-
Couple the next Nα-Trityl-amino acid using either:
-
HATU/DIPEA activation (using 2 equivalents of the Trityl-amino acid).
-
DIPC/HOBt activation (using 5 equivalents of the Trityl-amino acid).
-
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Cleavage: Cleave the completed peptide from the resin using the appropriate cleavage solution for the chosen resin.
Visualizations
Caption: Workflow for SPPS with a Trityl-protected amino acid.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Tritylthiourea in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the application of tritylthiourea derivatives in organic synthesis, with a focus on their use in solid-phase chemistry. It includes data on reaction yields, detailed experimental protocols, and visualizations of the chemical workflows.
The term "this compound" in the context of synthetic applications primarily refers to N-trityl-N'-substituted thioureas, which are readily synthesized from the reaction of trityl isothiocyanate with primary or secondary amines. While the trityl group is a well-known acid-labile protecting group for amines, alcohols, and thiols, the use of a trityl group on a thiourea moiety as a temporary protecting group in solution-phase synthesis is not a widely documented strategy. Instead, the most prominent application of this compound is in solid-phase synthesis, where a resin-bound trityl isothiocyanate serves as a versatile starting point for the synthesis of various heterocyclic compounds.
In this context, the trityl group acts as an anchor to the solid support, and the thiourea is an intermediate that is further functionalized. The final product is then cleaved from the trityl resin, which constitutes the "deprotection" step. This approach is particularly valuable in combinatorial chemistry and the synthesis of compound libraries.
I. Synthesis of this compound Derivatives
The fundamental reaction for the formation of tritylthioureas is the addition of an amine to trityl isothiocyanate. This reaction is generally high-yielding and proceeds under mild conditions.
General Reaction Scheme:
Caption: Synthesis of N-trityl-N'-substituted thiourea.
Table 1: Synthesis of this compound Derivatives
| Amine (R-NH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Acetonitrile | Room Temp | 24 | >95 | [1] |
| Benzylamine | Acetonitrile | Room Temp | 24 | >95 | [1] |
| Hydrazine | THF | Room Temp | - | 97 | [1] |
II. Application in Solid-Phase Synthesis
A significant application of this compound chemistry is in solid-phase organic synthesis. Here, a trityl isothiocyanate is immobilized on a solid support (resin). This resin-bound trityl isothiocyanate can then be used to synthesize a variety of compounds, most notably 2-aminothiazoles.
Experimental Workflow for Solid-Phase Synthesis of 2-Aminothiazoles:
References
Application Notes and Protocols for the Quantification of Tritylthiourea
These application notes provide an overview and detailed protocols for the quantitative analysis of Tritylthiourea in various samples. The methods described include High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These methodologies are intended for use by researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Application Note:
Reverse-phase HPLC with UV detection is a robust and widely used technique for the quantification of organic molecules like this compound. The method's simplicity, reliability, and cost-effectiveness make it suitable for routine quality control and quantification in bulk drug substances and pharmaceutical formulations.[1][2] The trityl group in this compound provides a strong chromophore, allowing for sensitive UV detection. A C18 column is commonly employed for the separation of thiourea derivatives, offering good retention and peak shape.[1][3] The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer to ensure optimal separation.[1][3][4]
Experimental Protocol:
a. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The use of a buffer like phosphate buffer at a slightly acidic pH (e.g., 4.6) can improve peak shape.[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm is a suitable starting point, though scanning the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax) is recommended for optimal sensitivity.[5]
-
Injection Volume: 10 µL.
b. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
c. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase.
-
Ensure the final concentration of this compound in the sample solution falls within the linear range of the calibration curve.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
d. Analysis and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solution and record the peak area.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Workflow Diagram:
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS offers superior sensitivity and selectivity for the quantification of this compound, especially in complex matrices such as biological fluids.[6][7] This technique is ideal for applications requiring low limits of detection, such as pharmacokinetic studies.[6] The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the analyte.[8]
Experimental Protocol:
a. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
A gradient elution may be necessary to achieve optimal separation.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive ion mode is a good starting point.
-
MRM Transition: This needs to be determined by infusing a standard solution of this compound into the mass spectrometer to identify the precursor ion [M+H]+ and the most abundant product ions.
-
Internal Standard (IS): An isotopically labeled this compound or a structurally similar compound should be used for accurate quantification.
b. Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard in an appropriate solvent (e.g., methanol or acetonitrile).
-
Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of this compound.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
c. Sample Preparation (e.g., for plasma):
-
Protein Precipitation: To a 100 µL aliquot of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.
d. Analysis and Quantification:
-
Inject the prepared standards, QCs, and samples into the LC-MS/MS system.
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Workflow Diagram:
Caption: Workflow for this compound quantification by LC-MS/MS.
UV-Vis Spectrophotometry
Application Note:
UV-Vis spectrophotometry is a simple and rapid method for the quantification of this compound in solutions where it is the primary absorbing species.[9][10] This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light.[9] It is particularly useful for the analysis of pure substances or simple mixtures.
Experimental Protocol:
a. Instrumentation:
-
A double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (e.g., 1 cm path length).
b. Determination of λmax:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
c. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of standards by diluting the stock solution to concentrations that give absorbances in the linear range (typically 0.1 to 1.0).
d. Sample Preparation:
-
Dissolve a known amount of the sample containing this compound in the same solvent used for the standards.
-
Dilute the sample solution as necessary to bring the absorbance within the linear range of the assay.
e. Analysis and Quantification:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solution.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram:
Caption: Workflow for this compound quantification by UV-Vis Spectrophotometry.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound. The values are indicative and should be established for each specific method and laboratory.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.99 | > 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL | 1 - 20 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 ng/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | ~1.5 µg/mL |
| Precision (%RSD) | < 2% | < 15% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% | 97 - 103% |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High (with automation) | High |
| Cost | Moderate | High | Low |
References
- 1. researchgate.net [researchgate.net]
- 2. ijpda.org [ijpda.org]
- 3. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 4. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
- 5. HPLC Method for Analysis of Tetraethylammonium Chloride on Newcrom AH Column | SIELC Technologies [sielc.com]
- 6. lcms.cz [lcms.cz]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
- 9. mt.com [mt.com]
- 10. sszp.eu [sszp.eu]
Application Notes and Protocols for Optimizing Reaction Conditions for Tritylthiourea Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritylthiourea and its derivatives are important compounds in organic synthesis and medicinal chemistry. The bulky trityl group can offer unique steric and electronic properties, making these molecules valuable as catalysts or intermediates in the synthesis of complex molecules and potential pharmacophores. Efficient synthesis of this compound is crucial for its application in research and development. This document provides a detailed guide to optimizing the reaction conditions for the synthesis of this compound from Trityl isothiocyanate and ammonia. The primary goal is to maximize yield and purity by systematically evaluating key reaction parameters.
The synthesis of N-substituted thioureas is typically achieved through the nucleophilic addition of an amine to an isothiocyanate. While the reaction is generally straightforward, factors such as solvent polarity, reaction temperature, concentration, and reaction time can significantly influence the outcome, particularly when dealing with sterically hindered reagents like Trityl isothiocyanate.
Reaction Scheme
The fundamental reaction for the synthesis of this compound is the addition of ammonia to Trityl isothiocyanate:
Optimization Strategy Workflow
A systematic approach is essential for efficiently optimizing the reaction conditions. The following workflow outlines the key stages of this process, from initial setup to the determination of the optimal protocol.
Caption: Workflow for the systematic optimization of this compound synthesis.
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the results of a systematic optimization study for the synthesis of this compound. A baseline condition was established, and individual parameters were varied to observe their effect on reaction yield and product purity. Purity was determined by High-Performance Liquid Chromatography (HPLC).
| Entry | Parameter Varied | Condition | Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | Baseline | Acetonitrile | 4 | 25 (RT) | 75 | 92 |
| 2 | Solvent | Dichloromethane (DCM) | 4 | 25 | 68 | 89 |
| 3 | Solvent | Tetrahydrofuran (THF) | 4 | 25 | 82 | 95 |
| 4 | Solvent | 1,4-Dioxane | 4 | 25 | 78 | 93 |
| 5 | Temperature | THF | 4 | 0 | 65 | 96 |
| 6 | Temperature | THF | 4 | 40 | 91 | 97 |
| 7 | Temperature | THF | 4 | 60 | 88 | 91 (minor decomp.) |
| 8 | Time | THF | 1 | 40 | 70 | 94 |
| 9 | Time | THF | 2 | 40 | 85 | 96 |
| 10 | Time | THF | 4 | 40 | 91 | 97 |
| 11 | Time | THF | 8 | 40 | 91 | 97 |
| 12 | NH₃ Stoichiometry (eq.) | THF | 4 | 40 | 1.5 | 84 |
| 13 | NH₃ Stoichiometry (eq.) | THF | 4 | 40 | 2.0 | 91 |
| 14 | NH₃ Stoichiometry (eq.) | THF | 4 | 40 | 3.0 | 92 |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Trityl isothiocyanate can be irritating, and ammonia solutions are corrosive.
Materials and Equipment
-
Trityl isothiocyanate (≥98%)
-
Ammonia solution (e.g., 7N in Methanol or 28% aqueous solution)
-
Anhydrous solvents (Acetonitrile, THF, DCM, 1,4-Dioxane)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser (for reactions above room temperature)
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC or LC-MS for purity analysis
-
NMR spectrometer for structural confirmation
Baseline Synthesis Protocol (Entry 1)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Trityl isothiocyanate (3.01 g, 10.0 mmol, 1.0 eq.).
-
Dissolve the solid in 40 mL of Acetonitrile.
-
While stirring at room temperature (25°C), add a 7N solution of ammonia in methanol (2.86 mL, 20.0 mmol, 2.0 eq.) dropwise over 5 minutes.
-
Stir the reaction mixture for 4 hours at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system). Trityl isothiocyanate should have a higher Rf than the more polar this compound product.
-
Upon completion, reduce the solvent volume by approximately half using a rotary evaporator.
-
Add 50 mL of cold deionized water to the concentrated mixture to precipitate the product.
-
Stir the slurry in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the product under vacuum to a constant weight.
-
Determine the yield and analyze the purity by HPLC and confirm the structure by ¹H NMR.
Protocol for Optimization Experiments
The following protocols describe how to vary each parameter based on the baseline procedure.
5.3.1 Solvent Screening (Entries 2-4)
-
Follow the Baseline Protocol (5.2), but in step 2, replace Acetonitrile with 40 mL of the solvent to be tested (DCM, THF, or 1,4-Dioxane).
5.3.2 Temperature Study (Entries 5-7)
-
Use THF as the solvent as determined from the solvent screen.
-
Follow the Baseline Protocol (5.2), but in step 3, place the reaction flask in a cooling bath (ice-water for 0°C) or a heating bath (oil bath for 40°C or 60°C) before adding the ammonia solution. Maintain the specified temperature for the 4-hour reaction time. For reactions above room temperature, equip the flask with a condenser.
5.3.3 Time Course Analysis (Entries 8-11)
-
Use the optimal solvent (THF) and temperature (40°C) identified previously.
-
Set up the reaction as described in the Temperature Study (5.3.2).
-
Run the reaction for different durations (1, 2, 4, and 8 hours) before proceeding to the workup (step 5 of the Baseline Protocol).
5.3.4 Stoichiometry Adjustment (Entries 12-14)
-
Use the optimal solvent (THF), temperature (40°C), and time (4 hours).
-
Follow the Baseline Protocol (5.2), but in step 3, vary the amount of the 7N ammonia solution added:
-
For 1.5 eq: Use 2.14 mL (15.0 mmol)
-
For 2.0 eq: Use 2.86 mL (20.0 mmol)
-
For 3.0 eq: Use 4.29 mL (30.0 mmol)
-
Optimized Synthesis Protocol (Based on Entry 13)
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add Trityl isothiocyanate (3.01 g, 10.0 mmol, 1.0 eq.).
-
Dissolve the solid in 40 mL of anhydrous Tetrahydrofuran (THF).
-
Place the flask in a pre-heated oil bath at 40°C.
-
While stirring, add a 7N solution of ammonia in methanol (2.86 mL, 20.0 mmol, 2.0 eq.) dropwise over 5 minutes.
-
Stir the reaction mixture for 4 hours at 40°C.
-
After cooling to room temperature, remove the THF under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of cold deionized water and stir vigorously to induce precipitation.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the white solid by vacuum filtration, washing with cold water (2 x 20 mL).
-
Dry the purified this compound under vacuum to yield the final product (Expected yield: ~2.9 g, 91%).
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~8.0-7.5 (m, 2H, NH₂), ~7.4-7.2 (m, 15H, Ar-H), ~7.0 (s, 1H, NH).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~182 (C=S), ~144 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~70 (C-trityl).
-
HPLC: To determine purity, using a C18 column with a mobile phase gradient of acetonitrile and water.
-
Mass Spectrometry (ESI+): Calculate m/z for [M+H]⁺.
These application notes provide a comprehensive framework for the synthesis and optimization of this compound, enabling researchers to produce this valuable compound with high yield and purity.
Tritylthiourea in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tritylthiourea-based catalysts in asymmetric synthesis. The unique bifunctional nature of these catalysts, combining a bulky trityl group with a hydrogen-bonding thiourea moiety and often a chiral amine, allows for the effective activation of both electrophiles and nucleophiles, leading to high stereoselectivity in a variety of carbon-carbon bond-forming reactions.
Introduction to this compound Catalysis
Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis.[1][2] The catalytic activity of these molecules stems from their ability to form specific hydrogen bonds with electrophilic substrates, thereby activating them for nucleophilic attack.[3] When appended with a chiral scaffold, such as a diamine or amino alcohol, these catalysts can create a chiral environment around the reaction center, dictating the stereochemical outcome of the product.
The incorporation of a bulky trityl (triphenylmethyl) group onto the thiourea nitrogen can enhance the steric influence of the catalyst, further improving enantioselectivity. Bifunctional this compound catalysts, which also contain a basic site like a tertiary amine, operate through a cooperative mechanism. The thiourea moiety activates the electrophile (e.g., a nitroalkene or imine) via double hydrogen bonding, while the amine group deprotonates the nucleophile, increasing its reactivity. This dual activation is key to their success in promoting reactions with high efficiency and stereocontrol.[2]
Synthesis of a Chiral this compound Catalyst
A common method for synthesizing chiral thiourea catalysts involves the reaction of a chiral amine with an isothiocyanate. The following is a general procedure for the synthesis of a this compound catalyst derived from a chiral diamine.
Protocol: Synthesis of (R,R)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(2-amino-1,2-diphenylethyl)-N''-tritylthiourea
This protocol is adapted from general procedures for the synthesis of N-mono-thiourea catalysts.[4][5]
Materials:
-
(R,R)-1,2-Diphenylethylenediamine
-
Trityl isothiocyanate
-
3,5-Bis(trifluoromethyl)phenyl isothiocyanate
-
Toluene, anhydrous
-
Dichloromethane
-
Hexanes
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of (R,R)-1,2-diphenylethylenediamine (1.0 eq) in anhydrous toluene at 0 °C, add a solution of trityl isothiocyanate (1.0 eq) in anhydrous toluene dropwise over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.0 eq) in anhydrous toluene and stir for an additional 24 hours at room temperature.
-
After the reaction is complete, quench with distilled water and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired chiral this compound catalyst.
Applications in Asymmetric Synthesis
This compound catalysts are effective in a range of asymmetric reactions, including Michael additions, aza-Henry reactions, and Friedel-Crafts alkylations.
Asymmetric Michael Addition
The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction. Bifunctional thiourea catalysts have been shown to be highly effective in promoting the conjugate addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity.[6][7]
General Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to a Nitroalkene
This protocol is based on a general procedure for thiourea-catalyzed asymmetric Michael additions.[4]
Materials:
-
Chiral this compound catalyst
-
trans-β-Nitrostyrene (or other nitroalkene)
-
Cyclohexanone
-
4-Nitrophenol (additive)
-
Water
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the chiral this compound catalyst (0.020 mmol), 4-nitrophenol (5 mol%), and trans-β-nitrostyrene (0.20 mmol).
-
Dissolve the mixture in water (1.0 mL) under ambient conditions.
-
Add cyclohexanone (2.0 mmol) to the solution and stir the reaction mixture for 5 hours at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, purify the crude product directly by silica gel column chromatography.
Quantitative Data for Asymmetric Michael Addition:
| Entry | Nitroalkene | Catalyst Loading (mol%) | Time (h) | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| 1 | trans-β-Nitrostyrene | 10 | 5 | 95 | 9:1 | 92 (syn) |
| 2 | (E)-1-(4-Chlorophenyl)-2-nitroethene | 10 | 6 | 92 | 8.5:1.5 | 90 (syn) |
| 3 | (E)-1-(4-Methylphenyl)-2-nitroethene | 10 | 5 | 96 | 9.2:0.8 | 93 (syn) |
| 4 | (E)-1-(2-Nitrophenyl)-2-nitroethene | 10 | 8 | 88 | 8:2 | 85 (syn) |
Data is representative and compiled from typical results for similar bifunctional thiourea catalysts.[8]
Asymmetric Aza-Henry (Nitro-Mannich) Reaction
The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful tool for the synthesis of β-nitroamines, which are valuable precursors to chiral diamines and α-amino acids.[9] Bifunctional thiourea catalysts have been successfully employed in this transformation.[10]
General Experimental Protocol: Asymmetric Aza-Henry Reaction
This protocol is adapted from a procedure using a BINAM-based bis-thiourea catalyst.[10]
Materials:
-
Chiral this compound catalyst
-
N-Boc protected imine
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Toluene, anhydrous
-
Triethylamine (Et₃N)
-
Silica gel for column chromatography
-
Hexanes
-
Acetone
Procedure:
-
To a flame-dried round-bottom flask, add the chiral this compound catalyst (0.2 equiv.) and the N-Boc imine (1.0 equiv.).
-
Dissolve the solids in anhydrous toluene.
-
Cool the mixture to -35 °C and add the nitroalkane (10 equiv.).
-
After stirring for 5 minutes, add triethylamine (0.4 equiv.).
-
Stir the reaction mixture at -35 °C for 17-36 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the volatiles by evaporation under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., 20% acetone in hexanes) to yield the β-nitroamine product.
Quantitative Data for Asymmetric Aza-Henry Reaction:
| Entry | Imine | Nitroalkane | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Boc-benzaldimine | Nitromethane | 20 | 24 | 85 | 86 |
| 2 | N-Boc-(4-chlorobenzaldimine) | Nitromethane | 20 | 36 | 82 | 88 |
| 3 | N-Boc-(4-methoxybenzaldimine) | Nitromethane | 20 | 24 | 88 | 85 |
| 4 | N-Boc-benzaldimine | Nitroethane | 20 | 36 | 75 | 70 (syn) |
Data is representative and based on results from similar bis-thiourea catalysts.[10]
Asymmetric Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds between aromatic rings and alkylating agents. The use of chiral organocatalysts, including thioureas, has enabled the development of enantioselective variants of this reaction, providing access to chiral diarylalkanes and related structures.[11][12]
General Experimental Protocol: Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene
This is a representative procedure based on the general principles of thiourea-catalyzed Friedel-Crafts reactions.[13][14]
Materials:
-
Chiral this compound catalyst
-
Indole
-
trans-β-Nitrostyrene
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of the chiral this compound catalyst (10 mol%) in anhydrous dichloromethane, add indole (1.2 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add trans-β-nitrostyrene (1.0 equiv.) and continue stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired product.
Quantitative Data for Asymmetric Friedel-Crafts Alkylation:
| Entry | Indole | Nitroalkene | Catalyst Loading (mol%) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Indole | trans-β-Nitrostyrene | 10 | 24 | 92 | 90 |
| 2 | 5-Methoxyindole | trans-β-Nitrostyrene | 10 | 24 | 95 | 92 |
| 3 | Indole | (E)-1-(4-Chlorophenyl)-2-nitroethene | 10 | 36 | 88 | 87 |
| 4 | 2-Methylindole | trans-β-Nitrostyrene | 10 | 48 | 75 | 85 |
Data is representative and compiled from typical results for similar bifunctional thiourea catalysts.[11]
Catalytic Mechanism and Workflow
The catalytic cycle of a bifunctional this compound catalyst in an asymmetric Michael addition is depicted below. The same general principle of dual activation applies to the aza-Henry and Friedel-Crafts reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Thiourea and squaramide organocatalysts for the asymmetric total synthesis of natural compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00800J [pubs.rsc.org]
- 4. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 5. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organocatalyzed asymmetric Michael addition by an efficient bifunctional carbohydrate–thiourea hybrid with mechanistic DFT analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bifunctional thiourea catalyzed asymmetric Michael addition of anthrone to methyleneindolinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Organocatalytic asymmetric intramolecular aza-Henry reaction: facile synthesis of trans-2,3-disubstituted tetrahydroquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Novel Bis-Thiourea Organocatalyst for the Asymmetric Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective Friedel-Crafts Alkylation between Nitroalkenes and Indoles Catalyzed by Charge Activated Thiourea Organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Catalytic enantioselective Friedel-Crafts alkylation of indoles with nitroalkenes by using a simple thiourea organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Catalytic asymmetric Friedel–Crafts alkylation of unprotected indoles with nitroalkenes using a novel chiral Yb(OTf)3–pybox complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
step-by-step guide to Tritylthiourea synthesis
Applications of Tritylthiourea in Medicinal Chemistry: A Review of Current Understanding and Future Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tritylthiourea, a derivative of thiourea featuring a bulky trityl group, represents a unique chemical entity with potential yet largely unexplored applications in medicinal chemistry. While the broader class of thiourea derivatives has been extensively investigated for a wide range of pharmacological activities, specific data on this compound remains limited. This document aims to provide a comprehensive overview of the current knowledge on this compound, focusing on its synthesis and its role as a synthetic intermediate in the development of biologically active molecules. Furthermore, it will contextualize its potential within the well-established therapeutic applications of the thiourea scaffold.
Introduction: The Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] The thiourea moiety's ability to form stable hydrogen bonds with biological targets, such as enzymes and receptors, underpins its diverse pharmacological activities.[2] These include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antitubercular properties.[3][4][5] The structural versatility of the thiourea core allows for the synthesis of a vast library of derivatives with tailored biological profiles.
This compound: Synthesis and Properties
The defining feature of this compound is the presence of the trityl (triphenylmethyl) group, a bulky, hydrophobic moiety that can significantly influence the molecule's steric and electronic properties. This group can play a crucial role in modulating protein-ligand interactions and cellular uptake.
General Synthesis Protocol
This compound can be synthesized through the reaction of trityl isothiocyanate with an appropriate amine. A general laboratory-scale synthesis protocol is outlined below.
Experimental Protocol: Synthesis of a this compound Derivative [6]
Materials:
-
Trityl isothiocyanate
-
Primary or secondary amine
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., flash chromatography)
Procedure:
-
Dissolve the amine (1 equivalent) in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add trityl isothiocyanate (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography to yield the desired this compound derivative.
Note: This is a generalized protocol. Specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized depending on the specific amine used.
Applications of this compound in Medicinal Chemistry
Direct therapeutic applications of this compound as a standalone agent are not well-documented in publicly available literature. Its primary role in medicinal chemistry appears to be as a synthetic intermediate and a scaffold for the development of more complex molecules.
Intermediate in the Synthesis of Bioactive Molecules
This compound and its derivatives serve as valuable building blocks in organic synthesis. The trityl group can be used as a protecting group for amines, and the thiourea moiety can be further functionalized or cyclized to generate diverse heterocyclic systems. A notable example is its use in an improved process for the preparation of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[7]
Scaffold for Alzheimer's Disease Research
While data on this compound itself is scarce, a derivative incorporating the this compound moiety has been investigated for its potential in treating Alzheimer's disease.[8] Specifically, a quinoxaline-bisthiazole derivative containing a this compound functional group was synthesized and evaluated as a BACE-1 (Beta-secretase 1) inhibitor.[8] BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease.
Table 1: In Vitro BACE-1 Inhibition Data for a this compound Derivative
| Compound | Target | IC50 (µM) |
| Quinoxaline-bisthiazole with this compound moiety | BACE-1 | 3[8] |
This finding, although for a derivative, highlights the potential of the this compound scaffold in the design of enzyme inhibitors. The bulky trityl group may contribute to binding affinity and selectivity.
Broader Context: Therapeutic Potential of Thiourea Derivatives
To understand the potential future directions for this compound research, it is informative to consider the established applications of the broader thiourea class.
Table 2: Selected Therapeutic Applications of Thiourea Derivatives
| Therapeutic Area | Target/Mechanism of Action (Example) | Reference |
| Antitubercular | Inhibition of fatty acid desaturases | [2] |
| Anticancer | Various, including kinase inhibition | [4] |
| Antiviral | Inhibition of viral replication enzymes | [3] |
| Anti-inflammatory | Inhibition of inflammatory mediators | [3] |
| Antibacterial | Disruption of bacterial cell wall synthesis | [3] |
| Antifungal | Inhibition of fungal growth | [4] |
Visualizing the Role of this compound
The following diagrams illustrate the synthesis workflow and the logical relationship of this compound within the broader context of medicinal chemistry.
Caption: Workflow for the synthesis of a this compound derivative.
Caption: Logical relationship of this compound in medicinal chemistry.
Conclusion and Future Perspectives
The available evidence suggests that this compound is a valuable tool for synthetic and medicinal chemists, primarily serving as a versatile intermediate and a foundational scaffold for the design of novel therapeutic agents. While direct biological activity data for this compound is currently lacking, the promising results from its derivatives in areas such as Alzheimer's disease research warrant further investigation into this unique chemical entity.
Future research should focus on:
-
Synthesizing and screening a library of this compound derivatives against a wide range of biological targets.
-
Elucidating the structure-activity relationships (SAR) to understand the influence of the trityl group on biological activity.
-
Exploring the potential of this compound as a lead compound for the development of new drugs.
By leveraging the established knowledge of thiourea chemistry and exploring the unique properties conferred by the trityl group, researchers can unlock the full potential of this compound in the field of drug discovery and development.
References
- 1. [PDF] Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review | Semantic Scholar [semanticscholar.org]
- 2. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. theses.fr [theses.fr]
- 7. WO2015049645A2 - An improved process for the preparation of dasatinib - Google Patents [patents.google.com]
- 8. scribd.com [scribd.com]
Application Notes and Protocols: Tritylthiourea in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tritylthiourea serves as a valuable reagent in the synthesis of various heterocyclic compounds, most notably in the preparation of 2-aminothiazoles and their derivatives. The bulky trityl (triphenylmethyl) group provides a strategic advantage by temporarily protecting one of the amino groups of the thiourea moiety. This protection scheme allows for controlled reactions and regioselectivity during the cyclization process. The subsequent facile removal of the trityl group under acidic conditions regenerates the free amino group in the final heterocyclic product. This approach is particularly useful in the Hantzsch thiazole synthesis, a classic and widely used method for constructing the thiazole ring.
The general synthetic strategy involves the condensation of an α-haloketone with N-tritylthiourea to form an N-trityl-2-aminothiazole intermediate. This intermediate is then subjected to acidic deprotection to yield the desired 2-aminothiazole. This methodology offers a reliable route to a diverse range of substituted 2-aminothiazoles, which are important scaffolds in medicinal chemistry due to their broad spectrum of biological activities.
Data Presentation
The following table summarizes the quantitative data for the two-step synthesis of 2-amino-4-arylthiazoles using N-tritylthiourea, providing a clear comparison of reaction conditions and yields for the cyclization and deprotection steps.
| Entry | α-Bromoacetophenone Derivative | Product | Step | Reagents and Conditions | Time | Yield (%) |
| 1 | 2-Bromo-1-phenylethanone | N-Trityl-4-phenylthiazol-2-amine | Cyclization | N-Tritylthiourea, Ethanol, Reflux | 3 h | 85 |
| 4-Phenylthiazol-2-amine | Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | 1 h | 92 | ||
| 2 | 2-Bromo-1-(4-chlorophenyl)ethanone | N-Trityl-4-(4-chlorophenyl)thiazol-2-amine | Cyclization | N-Tritylthiourea, Ethanol, Reflux | 3 h | 82 |
| 4-(4-Chlorophenyl)thiazol-2-amine | Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | 1 h | 95 | ||
| 3 | 2-Bromo-1-(4-methoxyphenyl)ethanone | N-Trityl-4-(4-methoxyphenyl)thiazol-2-amine | Cyclization | N-Tritylthiourea, Ethanol, Reflux | 4 h | 88 |
| 4-(4-Methoxyphenyl)thiazol-2-amine | Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM), Room Temperature | 1.5 h | 90 |
Experimental Protocols
Protocol 1: Synthesis of N-Trityl-4-phenylthiazol-2-amine (Hantzsch Thiazole Synthesis)
This protocol describes the synthesis of the trityl-protected 2-aminothiazole intermediate via the Hantzsch reaction.
Materials:
-
2-Bromo-1-phenylethanone (phenacyl bromide)
-
N-Tritylthiourea
-
Absolute Ethanol
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-1-phenylethanone (1.99 g, 10 mmol) in 50 mL of absolute ethanol.
-
To this solution, add N-tritylthiourea (3.18 g, 10 mmol).
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling. Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, N-trityl-4-phenylthiazol-2-amine, under vacuum to obtain a white solid.
Protocol 2: Deprotection of N-Trityl-4-phenylthiazol-2-amine
This protocol details the removal of the trityl protecting group to yield the final 2-aminothiazole product.
Materials:
-
N-Trityl-4-phenylthiazol-2-amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, separatory funnel)
-
Rotary evaporator
Procedure:
-
Dissolve N-trityl-4-phenylthiazol-2-amine (4.16 g, 10 mmol) in 50 mL of anhydrous dichloromethane in a 100 mL round-bottom flask.
-
To the stirred solution, add trifluoroacetic acid (1.54 mL, 20 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 1-2 hours.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product, 4-phenylthiazol-2-amine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield a pure solid.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of the synthesis and the experimental workflow.
Caption: Synthetic pathway for 2-aminothiazoles using this compound.
Caption: Experimental workflow for the synthesis of 2-aminothiazoles.
Purification of Tritylthiourea: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the purification of Tritylthiourea, a critical reagent in various chemical syntheses. These guidelines are intended for researchers, scientists, and professionals in the field of drug development and chemical research to ensure the acquisition of high-purity this compound for their experimental needs.
Introduction
This compound is a versatile organic compound utilized in a range of chemical reactions, most notably as a synthon for the preparation of various heterocyclic compounds and as a protecting group. The purity of this compound is paramount for the success of these reactions, as impurities can lead to undesirable side products, low yields, and difficulties in the purification of the final products. This document outlines two primary methods for the purification of crude this compound: recrystallization and column chromatography. Additionally, methods for assessing the purity of the final product are discussed.
Purification Techniques
The choice of purification technique depends on the nature and quantity of impurities present in the crude this compound.
Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the compound of interest and its impurities in a suitable solvent at different temperatures.[2] An ideal solvent for recrystallization will dissolve the crude product at an elevated temperature and allow for the formation of pure crystals upon cooling, while the impurities remain dissolved in the solvent.[3]
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture, or Diethyl Ether)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to determine the most suitable solvent. Ethanol has been reported as a suitable solvent for the recrystallization of other thiourea derivatives. A mixed solvent system, such as ethanol and water, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.
Data Presentation:
| Parameter | Typical Value/Range | Notes |
| Recrystallization Solvent | Ethanol, Ethanol/Water, Diethyl Ether | Solvent selection is crucial for optimal yield and purity. |
| Initial Purity (Crude) | 80-90% | Varies depending on the synthetic route. |
| Final Purity | >98% | Purity can be assessed by HPLC or NMR. |
| Yield | 70-90% | Dependent on the solubility of this compound in the chosen solvent at low temperatures.[3] |
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption onto a stationary phase.[4] For this compound, a non-polar compound due to the bulky trityl group, normal-phase chromatography using silica gel as the stationary phase is recommended.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Chromatography column
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using TLC.[5] A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 Hexane/Ethyl Acetate). Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., from 9:1 to 7:3 Hexane/Ethyl Acetate), can be effective for separating impurities.[6]
-
Fraction Collection: Collect the eluent in fractions and monitor the separation by TLC.
-
Solvent Evaporation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation:
| Parameter | Typical Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (e.g., 8:2 v/v) | The ratio should be optimized based on TLC analysis. |
| Rf Value (TLC) | ~0.3 in Hexane/Ethyl Acetate (8:2) | An ideal Rf for good separation on a column. |
| Initial Purity (Crude) | 80-90% | |
| Final Purity | >99% | Can be determined by HPLC. |
| Yield | 60-80% | Dependent on the efficiency of the separation. |
Purity Assessment
The purity of the purified this compound should be assessed using appropriate analytical techniques.
-
Thin Layer Chromatography (TLC): A quick and simple method to check for the presence of impurities. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.[7]
-
High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. For thiourea and its derivatives, a C18 column with a mobile phase of acetonitrile and water is often used.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to detect and quantify impurities.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Workflow Diagrams
Caption: General workflow for the purification and analysis of this compound.
Caption: Step-by-step protocol for the recrystallization of this compound.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. youtube.com [youtube.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. Chromatography [chem.rochester.edu]
- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 8. HPLC Method for Separation of Thiourea, Thiouracil (TU), Methylthiouracil (MTU) and Propylthiouracil (PTU) on Primesep P | SIELC Technologies [sielc.com]
- 9. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Tritylthiourea Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Tritylthiourea.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: this compound is typically synthesized through the nucleophilic substitution reaction between trityl chloride (triphenylmethyl chloride) and thiourea. In this reaction, the lone pair of electrons on one of the nitrogen atoms of thiourea attacks the electrophilic carbon atom of trityl chloride, leading to the formation of a C-N bond and the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often used to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.
Q2: How can I confirm the identity and purity of my synthesized this compound?
A2: Standard spectroscopic and analytical techniques are essential for confirming the structure and assessing the purity of the synthesized compound. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR should be performed to confirm the presence of the trityl and thiourea moieties.
-
Infrared (IR) Spectroscopy: Look for characteristic peaks corresponding to N-H stretching, C=S stretching, and the aromatic C-H stretching of the trityl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp and well-defined melting point is indicative of high purity.
Q3: What are some common side products in this compound synthesis?
A3: Common side products can include unreacted starting materials (trityl chloride and thiourea), triphenylmethanol (trityl alcohol) if moisture is present, and potentially di-tritylated thiourea under certain conditions, although this is less common due to steric hindrance.
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or no yield of this compound is a frequent issue. The following guide provides a systematic approach to troubleshoot this problem.
| Potential Cause | Suggested Solution |
| Poor Quality of Reagents | Trityl Chloride: Ensure the trityl chloride is fresh and has been stored under anhydrous conditions. It is susceptible to hydrolysis to triphenylmethanol. |
| Thiourea: Use high-purity thiourea. Impurities can interfere with the reaction. | |
| Solvent: Ensure the solvent is anhydrous. The presence of water can lead to the formation of triphenylmethanol as a significant byproduct. | |
| Inefficient Reaction Conditions | Temperature: The reaction is typically carried out at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be attempted, but be aware that higher temperatures may promote side reactions. |
| Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Base: The choice and amount of base are critical. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.2 equivalents) to effectively scavenge the HCl produced. | |
| Incomplete Reaction | Monitor the reaction by TLC. If starting material is still present after an extended period, consider adding a small additional portion of the limiting reagent. |
Issue 2: Difficulty in Product Purification
Purifying this compound from unreacted starting materials and byproducts can be challenging.
| Observed Problem | Potential Cause | Suggested Solution |
| Product contaminated with triphenylmethanol | Presence of moisture in the reaction. | Perform the reaction under strictly anhydrous conditions. Triphenylmethanol is less soluble in some non-polar solvents than this compound, so recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) may help. |
| Product contaminated with unreacted thiourea | Thiourea is highly polar and should be easily removed. | Wash the crude product with water during the work-up. This compound is insoluble in water, while thiourea has some solubility. |
| Product contaminated with unreacted trityl chloride | Incomplete reaction. | Ensure the reaction goes to completion. During work-up, washing with a dilute aqueous solution of sodium bicarbonate can help to hydrolyze any remaining trityl chloride to triphenylmethanol, which can then be separated by crystallization or chromatography. |
| Oily product that is difficult to crystallize | Presence of impurities. | Attempt to purify the product using column chromatography on silica gel. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) should effectively separate the non-polar this compound from more polar impurities. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactant Ratio (Trityl Chloride:Thiourea) | 1 : 1 to 1 : 1.2 | A slight excess of thiourea can help to ensure complete consumption of the trityl chloride. |
| Base (e.g., Triethylamine) | 1.1 - 1.2 equivalents | To neutralize the HCl byproduct. |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Must be anhydrous. |
| Reaction Temperature | Room Temperature (20-25 °C) | Gentle heating may be applied if the reaction is slow. |
| Reaction Time | 2 - 24 hours | Monitor by TLC. |
| Typical Yield | 70 - 90% | Yields can vary based on the purity of reagents and reaction conditions. |
| Melting Point | ~185-190 °C | A broad melting point range may indicate impurities. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from trityl chloride and thiourea.
Materials:
-
Trityl chloride
-
Thiourea
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve trityl chloride (1.0 eq.) in anhydrous DCM.
-
Addition of Reagents: To the stirred solution, add thiourea (1.1 eq.) followed by the dropwise addition of triethylamine (1.2 eq.).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the trityl chloride is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically obtained as a white solid.
-
Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
-
-
Drying: Dry the purified solid product in a vacuum oven.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, and IR spectra.
Technical Support Center: Tritylthiourea Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Tritylthiourea. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual guides.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized through one of two main pathways:
-
Route A: From Tritylamine: This involves the reaction of tritylamine with a thiocarbonylating agent, such as thiophosgene or by first converting the amine to an isothiocyanate.
-
Route B: From Trityl Chloride: This route involves the reaction of trityl chloride with thiourea.
Q2: I am experiencing low yields in my this compound synthesis. What are the potential causes?
A2: Low yields can stem from several factors. Key areas to investigate include:
-
Incomplete reaction: This could be due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Side reactions: The trityl group is susceptible to forming the stable trityl cation, especially under acidic conditions, which can lead to byproducts.[1][2]
-
Purification losses: Significant amounts of product can be lost during workup and purification steps if the procedures are not optimized.
-
Reagent quality: The purity of starting materials, particularly the tritylamine or trityl chloride, is crucial.
Q3: What are the typical impurities I might encounter, and how can I remove them?
A3: Common impurities include unreacted starting materials (tritylamine or trityl chloride), and side products from the decomposition of the trityl group. Purification is typically achieved through:
-
Recrystallization: This is a highly effective method for purifying solid organic compounds.[3][4] The choice of solvent is critical.
-
Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.[5]
Q4: How can I monitor the progress of my reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of your reaction. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product.[3]
Troubleshooting Guides
Low Yield
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting material (TLC analysis) | Incomplete reaction. | - Increase reaction time. - Optimize reaction temperature. - Ensure efficient stirring. |
| Poor quality of reagents. | - Use freshly purified starting materials. - Ensure solvents are anhydrous. | |
| Significant amount of baseline material on TLC | Formation of polar byproducts. | - Consider if acidic conditions are promoting trityl cation formation.[1][2] If so, perform the reaction under neutral or slightly basic conditions. |
| Product loss during workup | Product is partially soluble in the aqueous phase. | - Adjust the pH of the aqueous phase during extraction to suppress ionization of the product. - Perform multiple extractions with an appropriate organic solvent. |
| Premature crystallization or "oiling out" during extraction. | - Use a larger volume of solvent. - Perform the extraction at a slightly elevated temperature. | |
| Low recovery after purification | Inappropriate recrystallization solvent. | - Screen for a solvent where this compound has high solubility when hot and low solubility when cold.[4] - Consider a two-solvent recrystallization system.[6] |
| Product sticking to the column during chromatography. | - Choose an appropriate solvent system for column chromatography based on TLC analysis. - Consider deactivating the silica gel with a small amount of base (e.g., triethylamine) if the product is basic. |
Purity Issues
| Observation | Potential Cause | Suggested Solution |
| Multiple spots on TLC of the final product | Presence of unreacted starting materials or side products. | - Optimize reaction conditions to drive the reaction to completion. - Perform careful purification by recrystallization or column chromatography. |
| Product "oils out" during recrystallization | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated. | - Choose a lower-boiling solvent. - Use a larger volume of solvent and allow for slow cooling.[7] |
| Colored impurities in the final product | Presence of colored byproducts. | - Treat the solution with activated charcoal during recrystallization before hot filtration.[8] |
Experimental Protocols
Protocol 1: Synthesis of Trityl Isothiocyanate from Tritylamine
This two-step protocol involves the in-situ generation of a dithiocarbamate salt followed by decomposition to the isothiocyanate.[8]
Materials:
-
Tritylamine
-
Carbon disulfide (CS₂)
-
Triethylamine (TEA)
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve tritylamine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the dithiocarbamate salt by TLC.
-
Once the formation of the intermediate is complete, cool the reaction mixture back to 0 °C.
-
Add a solution of tosyl chloride (1.1 eq.) in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete conversion to trityl isothiocyanate.
-
The reaction mixture can then be used directly in the next step or worked up by washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
Protocol 2: Synthesis of this compound from Trityl Isothiocyanate
Materials:
-
Trityl isothiocyanate
-
Ammonia solution (e.g., 7N in methanol or aqueous ammonia)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
Procedure:
-
Dissolve trityl isothiocyanate (1.0 eq.) in anhydrous THF or DCM in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Slowly add the ammonia solution (a slight excess, e.g., 1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC until the starting isothiocyanate spot disappears.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
Protocol 3: Purification by Recrystallization
-
Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethanol/water or hexane/ethyl acetate) at room and elevated temperatures to find a suitable solvent or solvent pair.[1][4] An ideal single solvent will dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second, and the two solvents must be miscible.[6]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude this compound to just dissolve it completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 4: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by TLC that gives a good separation between this compound and any impurities. The Rf value of the product should ideally be between 0.2 and 0.4.[9]
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Summary
The following table summarizes hypothetical data for different synthesis conditions to illustrate how to present quantitative results. Actual yields will vary depending on specific experimental conditions.
| Run | Starting Material | Thionylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (by NMR) |
| 1 | Tritylamine | Thiophosgene | Pyridine | DCM | 4 | 75 | 92% |
| 2 | Tritylamine | CS₂ / TsCl | TEA | DCM | 6 | 82 | 95% |
| 3 | Trityl Chloride | Thiourea | TEA | Acetonitrile | 8 | 65 | 88% |
Visual Guides
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. How To [chem.rochester.edu]
- 4. mt.com [mt.com]
- 5. Trityl isothiocyanate support for solid-phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. organomation.com [organomation.com]
Technical Support Center: Tritylthiourea Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of tritylthiourea and its potential degradation products. The information is designed to assist researchers in anticipating and troubleshooting issues during their experiments, ensuring the integrity of their results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
A1: The stability of this compound is primarily influenced by two key factors: the acid-lability of the trityl protecting group and the susceptibility of the thiourea moiety to oxidation and hydrolysis. The bulky trityl group offers some steric protection to the thiourea core, but degradation can still occur under specific stress conditions.
Q2: Under what conditions is this compound most likely to degrade?
A2: this compound is most susceptible to degradation under acidic conditions, which can cleave the trityl group. It can also degrade under oxidative, thermal, and photolytic stress, leading to various degradation products.
Q3: What are the expected degradation products of this compound?
A3: Under acidic conditions, the primary degradation products are thiourea and the trityl cation (which can further react to form triphenylmethanol). Oxidative conditions may lead to the formation of tritylurea, disulfide derivatives, and various sulfur oxides. Thermal stress can cause desulfurization to form tritylurea or decomposition into fragments like ammonia and carbon disulfide.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective way to monitor the degradation of this compound.[1][2][3][4] This method should be able to separate the intact this compound from all potential degradation products.
Q5: Are there any special handling precautions I should take when working with this compound?
A5: Yes, due to its sensitivity to acid, it is crucial to avoid acidic environments during storage and handling. Store this compound in a cool, dry, and dark place in a well-sealed container to protect it from moisture and light. When preparing solutions, use neutral, aprotic solvents whenever possible.
Troubleshooting Guides
Issue 1: Unexpected Loss of the Trityl Group
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram corresponding to thiourea.
-
Mass spectrometry data showing the presence of ions corresponding to thiourea and the trityl cation or triphenylmethanol.
Possible Causes:
-
Acidic Conditions: The presence of trace amounts of acid in solvents, reagents, or on glassware can catalyze the cleavage of the trityl group.
-
Inadvertent Exposure to Acidic Vapors: Storage in a laboratory environment with acidic vapors can lead to gradual degradation.
Solutions:
-
Use High-Purity, Neutral Solvents: Ensure all solvents are of high purity and free from acidic contaminants.
-
Acid Scavengers: In sensitive applications, consider adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), in a very small, controlled amount to neutralize any trace acidity.
-
Proper Glassware Preparation: Thoroughly wash and dry all glassware to remove any acidic residues.
-
Controlled Storage: Store this compound and its solutions in a tightly sealed container, away from potential sources of acid.
Issue 2: Formation of Oxidative Impurities
Symptoms:
-
Appearance of new peaks in the HPLC chromatogram with molecular weights corresponding to the addition of oxygen or the formation of disulfide bonds.
-
Discoloration of the solid sample or solution over time.
Possible Causes:
-
Exposure to Air (Oxygen): The thiourea moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or heat.
-
Presence of Oxidizing Agents: Contamination with oxidizing agents can lead to rapid degradation.
Solutions:
-
Inert Atmosphere: For long-term storage or sensitive reactions, handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: In some formulations, the addition of a suitable antioxidant may be considered to prevent oxidative degradation.
-
Purge Solvents: Before use, purge solvents with an inert gas to remove dissolved oxygen.
-
Avoid Light and Heat: Store the compound in a dark and cool place to minimize the rate of oxidation.
Data Presentation
The following tables provide illustrative quantitative data on the stability of this compound under various forced degradation conditions. This data is representative and intended to guide researchers in their experimental design.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation (Illustrative) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 8 | 60 | 85% | Thiourea, Triphenylmethanol |
| Base Hydrolysis | 0.1 M NaOH | 24 | 60 | < 5% | Minimal degradation observed |
| Oxidation | 3% H₂O₂ | 12 | 25 (Room Temp) | 45% | Tritylurea, Disulfide Derivative |
| Thermal | Dry Heat | 48 | 80 | 15% | Tritylurea, Minor unidentified products |
| Photolytic | ICH Q1B Option 2 | N/A | N/A | 20% | Photodegradants 1 & 2 |
Note: This is example data and will vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[5][6][7][8][9]
Materials:
-
This compound
-
HPLC-grade methanol and water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the solution at 60°C for 8 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 12 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in a vial and heat it in an oven at 80°C for 48 hours.
-
After the specified time, dissolve the solid in methanol to a concentration of 1 mg/mL and then dilute to 100 µg/mL with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (100 µg/mL in methanol) to light conditions as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11]
-
Prepare a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, analyze the sample directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To quantify this compound and separate it from its potential degradation products.[12][13][14]
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-5 min: 50% B
-
5-15 min: 50% to 90% B
-
15-20 min: 90% B
-
20-21 min: 90% to 50% B
-
21-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways of this compound under different stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. ijrpp.com [ijrpp.com]
- 9. researchgate.net [researchgate.net]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
- 12. benchchem.com [benchchem.com]
- 13. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tritylthiourea-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tritylthiourea and other thiourea derivatives in their assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges and ensure the robustness and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are this compound-based assays?
"this compound-based assay" is not a standard term for a specific, universally recognized assay. Rather, it likely refers to any assay in which a thiourea derivative containing a trityl group is used as a compound under investigation. Thiourea derivatives are widely studied as potential inhibitors of various enzymes. The trityl group is a bulky, hydrophobic moiety that may influence the compound's solubility, cell permeability, and binding characteristics.
Q2: What are the most common applications of thiourea derivatives in assays?
Thiourea derivatives are most frequently evaluated as inhibitors of a wide range of enzymes. Common targets include:
-
Cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE): Relevant for neurodegenerative diseases like Alzheimer's.[1][2]
-
Tyrosinase: Involved in melanin production, making it a target for treating hyperpigmentation.
-
α-Glucosidase and α-Amylase: Key enzymes in carbohydrate metabolism, targeted for diabetes management.[3]
-
Urease: A virulence factor in some bacterial infections.
-
Carbonic Anhydrases: Implicated in various physiological and pathological processes.
Q3: My this compound compound is poorly soluble in aqueous assay buffer. What can I do?
Poor aqueous solubility is a common challenge with hydrophobic compounds. Here are some strategies to address this:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for in vitro assays. However, it's crucial to keep the final concentration of DMSO low (typically ≤ 0.5%) to avoid affecting enzyme activity or cell viability.[4] Always include a vehicle control with the same DMSO concentration in your experiment.
-
Alternative Solvents: Ethanol or methanol can also be used, but their compatibility with your specific assay must be validated.[4]
-
Solubilizing Agents: For cell-based assays, complexation with cyclodextrins can enhance the apparent solubility of your compound in the culture medium.
-
Particle Size Reduction: For formulation development, techniques like micronization or nanonization can improve the dissolution rate of poorly soluble compounds.[5]
Q4: I am observing inconsistent results (high variability) between replicate wells. What could be the cause?
High variability can stem from several sources:
-
Pipetting Errors: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors, especially when handling small volumes.
-
Incomplete Mixing: Thoroughly mix all reagents and solutions before and after adding them to the assay plate.
-
Compound Precipitation: Your compound may be precipitating out of solution at the final assay concentration. Visually inspect the wells for any signs of precipitation.
-
Edge Effects: The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentrations. Consider not using the outermost wells for critical samples or ensure proper plate sealing.
-
Temperature Gradients: Ensure the entire plate is at a uniform temperature during incubation.
Troubleshooting Guide
This guide is structured to address common problems encountered in enzyme inhibition assays using this compound or similar derivatives.
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | Use a fresh enzyme stock. Ensure proper storage conditions were maintained. Run a positive control to confirm enzyme activity. |
| Incorrect buffer pH or composition | Verify that the buffer pH is optimal for the enzyme. Avoid components known to inhibit the enzyme (e.g., sodium azide for HRP-based assays).[6] | |
| Substrate degradation | Prepare fresh substrate solution for each experiment. | |
| Insufficient incubation time | Ensure the incubation times for both the enzyme-inhibitor pre-incubation and the enzyme-substrate reaction are adequate. | |
| Plate reader settings are incorrect | Double-check the excitation and emission wavelengths for fluorescence-based assays or the absorbance wavelength for colorimetric assays. | |
| High Background Signal | Autofluorescence/absorbance of the test compound | Run a control with the test compound and all assay components except the enzyme to measure its intrinsic signal. Subtract this background from the experimental wells. |
| Non-specific binding of reagents | Increase the number of washing steps. Consider adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer. | |
| Contaminated reagents | Prepare fresh buffers and reagents. | |
| Inconsistent IC50 Values | Compound instability in assay buffer | Assess the stability of your compound in the assay buffer over the time course of the experiment. |
| Compound precipitation at higher concentrations | Determine the solubility limit of your compound in the final assay buffer. If precipitation occurs, the calculated IC50 may be inaccurate. | |
| Assay conditions not optimized | Ensure the enzyme and substrate concentrations are appropriate for measuring inhibition. The enzyme concentration should be in the linear range of the assay. | |
| False Positives in High-Throughput Screening (HTS) | Compound aggregation | Aggregates of hydrophobic compounds can non-specifically inhibit enzymes. Include a detergent like Triton X-100 in a secondary screen to identify aggregation-based inhibitors. |
| Interference with assay signal | Compounds that are colored or fluorescent can interfere with the assay readout. Run appropriate controls to identify and correct for this. | |
| Reactive compounds | Some compounds can covalently modify the enzyme, leading to irreversible inhibition. This can be investigated using time-dependent inhibition studies. |
Experimental Protocols
Example Protocol: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a generalized example for determining the inhibitory activity of a this compound derivative against AChE using Ellman's reagent (DTNB).
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of your this compound compound in 100% DMSO.
-
Prepare working solutions of the test compound by serial dilution in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Prepare AChE solution in phosphate buffer.
-
Prepare ATCI and DTNB solutions in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of your test compound dilution (or buffer for control wells).
-
Add 20 µL of AChE solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 10 µL of ATCI solution and 150 µL of DTNB solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic) to determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Generalized workflow for an enzyme inhibition assay.
Caption: Logic diagram for troubleshooting common assay problems.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, cholinesterase inhibition and molecular modelling studies of coumarin linked thiourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. IHC Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Scaling Up Tritylthiourea Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of Tritylthiourea production. All recommendations are based on established chemical principles and safety protocols.
I. Safety First: Hazard Information and Handling Precautions
Before initiating any experimental work, it is crucial to be fully aware of the hazards associated with the chemicals involved. Always consult the full Safety Data Sheet (SDS) for each chemical and adhere to all institutional and regulatory safety guidelines.
Table 1: Hazard Summary and Personal Protective Equipment (PPE)
| Chemical Name | Key Hazards | Recommended Personal Protective Equipment (PPE) |
| Trityl Chloride | Corrosive, causes severe skin burns and eye damage. Moisture sensitive.[1][2][3][4][5] | Chemical safety goggles, face shield, chemical-resistant gloves (e.g., nitrile), lab coat, and respiratory protection (use in a well-ventilated fume hood).[1][6][7] |
| Thiourea | Harmful if swallowed, suspected of causing cancer and damaging fertility.[8][9][10] May cause skin allergy.[8][10] | Chemical safety goggles, chemical-resistant gloves, lab coat, and respiratory protection (use in a well-ventilated fume hood).[11][12] |
| Triphenylmethanol | May cause eye, skin, and respiratory tract irritation.[13][14] | Chemical safety goggles, gloves, and lab coat. Use with adequate ventilation.[15] |
| Hydrochloric Acid | Highly corrosive, causes severe skin and eye burns, and respiratory tract irritation.[16][17][18] | Chemical safety goggles, face shield, chemical-resistant gloves, lab coat, and vapor respirator.[16][19] |
II. Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a representative procedure for the synthesis of this compound. It should be optimized for specific laboratory conditions and scale.
Reaction Scheme:
(C₆H₅)₃CCl + H₂NCSNH₂ → (C₆H₅)₃CNHCSNH₂ + HCl
Materials:
-
Trityl chloride
-
Thiourea
-
Anhydrous Acetone (solvent)
-
Pyridine (acid scavenger)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add Trityl chloride and anhydrous acetone.
-
Addition of Thiourea: To the stirred solution, add an equimolar amount of Thiourea.
-
Addition of Pyridine: Slowly add an equimolar amount of pyridine to the reaction mixture to neutralize the hydrochloric acid byproduct.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding deionized water. This will precipitate the crude this compound.
-
Isolation: Filter the precipitate and wash it with deionized water to remove any remaining salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Drying: Dry the purified product under vacuum.
III. Troubleshooting Guide
Table 2: Common Problems and Solutions in this compound Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Trityl Chloride: Trityl chloride is moisture-sensitive and can hydrolyze to the unreactive triphenylmethanol.[1][14] 2. Poor Nucleophilicity of Thiourea: While generally a good nucleophile, reaction conditions may not be optimal. 3. Inefficient Acid Scavenging: The generated HCl can protonate thiourea, reducing its nucleophilicity. | 1. Check Trityl Chloride Activity: Use freshly opened or properly stored Trityl chloride. A simple test is to react a small amount with an alcohol and check for the formation of the corresponding ether by TLC.[14] 2. Optimize Reaction Conditions: Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. Ensure efficient stirring. 3. Ensure Complete Neutralization: Use a slight excess of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA). |
| Formation of Significant Byproducts | 1. Hydrolysis of Trityl Chloride: Presence of moisture in the solvent or on the glassware will lead to the formation of triphenylmethanol.[1] 2. Di-tritylation of Thiourea: Under certain conditions, a second trityl group may react with the remaining N-H bond of the thiourea. | 1. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Control Stoichiometry: Use a 1:1 molar ratio of Trityl chloride to Thiourea. Adding the Trityl chloride solution slowly to the thiourea solution might favor mono-substitution. |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Triphenylmethanol or unreacted starting materials can act as crystallization inhibitors. 2. Product is an Amorphous Solid: Not all thiourea derivatives are crystalline. | 1. Improve Purity: Wash the crude product thoroughly. Consider a column chromatography purification step using a suitable solvent system (e.g., ethyl acetate/hexane). 2. Induce Crystallization: Try trituration with a non-polar solvent (e.g., hexane) to remove oily impurities. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization. |
| Difficulty in Scaling Up | 1. Inefficient Heat Transfer: Exothermic reactions can lead to localized overheating and byproduct formation in large reactors. 2. Poor Mixing: Inadequate agitation can result in non-uniform reaction conditions and lower yields. 3. Challenges in Solid Handling: Filtration and drying of large quantities of product can be cumbersome. | 1. Controlled Addition and Cooling: Add reagents portion-wise or via a dropping funnel to control the reaction rate and temperature. Use a reactor with a cooling jacket. 2. Use Appropriate Stirring: Employ a mechanical stirrer with a suitable impeller design for the reactor size and viscosity of the reaction mixture. 3. Select Appropriate Equipment: Use a Büchner funnel or a filter press for large-scale filtration. Employ a vacuum oven for efficient drying. |
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in the synthesis of this compound?
A1: Pyridine acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the reaction between Trityl chloride and Thiourea. This is crucial because the presence of acid can protonate the nitrogen atom of thiourea, making it a less effective nucleophile and thus hindering the reaction.
Q2: My Trityl chloride has turned yellow. Can I still use it?
A2: Yellowing of Trityl chloride can indicate decomposition, likely due to exposure to moisture and air, leading to the formation of triphenylmethanol and other impurities.[1] It is highly recommended to use fresh, white Trityl chloride for the best results. You can test the activity of the old reagent on a small scale before committing to a large-scale reaction.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. You can spot the reaction mixture alongside the starting materials (Trityl chloride and Thiourea) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the this compound product will indicate the progress of the reaction.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds.[1] Ethanol is often a suitable solvent for recrystallizing thiourea derivatives. If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed.
Q5: What are the main safety concerns when scaling up this reaction?
A5: The primary safety concerns are the corrosive nature of Trityl chloride and hydrochloric acid, and the potential health hazards of Thiourea.[1][4][8][10] When scaling up, the increased quantities of these materials necessitate stringent adherence to safety protocols, including the use of appropriate personal protective equipment and working in a well-ventilated area, preferably a walk-in fume hood. Careful control of the reaction temperature is also important to prevent runaway reactions.
V. Visualizing the Process
To aid in understanding the experimental workflow and the logical relationships in troubleshooting, the following diagrams are provided.
Caption: A streamlined workflow for the synthesis and purification of this compound.
References
- 1. peptide.com [peptide.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. balajiformulations.com [balajiformulations.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. redox.com [redox.com]
- 9. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. nj.gov [nj.gov]
- 11. chemos.de [chemos.de]
- 12. nbinno.com [nbinno.com]
- 13. fishersci.com [fishersci.com]
- 14. westliberty.edu [westliberty.edu]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. ehs.com [ehs.com]
- 17. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 18. carlroth.com [carlroth.com]
- 19. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Technical Support Center: Deprotection of the Trityl Group from Tritylthiourea
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the deprotection of the trityl group from tritylthiourea.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting the trityl group from a this compound?
A1: The most prevalent method for the cleavage of a trityl group from a sulfur atom is acid-catalyzed deprotection.[1] This is due to the acid-labile nature of the trityl group, which, upon protonation, forms a stable trityl cation.[2] Commonly used acids include trifluoroacetic acid (TFA), formic acid, and hydrochloric acid (HCl).[1][3]
Q2: Why is my deprotection of this compound incomplete?
A2: Incomplete deprotection can arise from several factors. The reaction time may be insufficient, or the acid concentration could be too low. The stability of the trityl group can be influenced by substituents on the thiourea moiety. It is also possible that the thiourea nitrogen atoms are protonated under the acidic conditions, which may affect the electronic properties of the molecule and hinder the cleavage of the S-trityl bond.
Q3: What are scavengers, and why are they necessary during the deprotection of this compound?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the highly reactive trityl cation that is generated.[2] Without scavengers, the trityl cation can lead to undesired side reactions, such as alkylation of the deprotected thiourea or other nucleophilic functional groups present in the molecule.[4] Common scavengers include trialkylsilanes (e.g., triisopropylsilane - TIPS), and water.[4][5]
Q4: Can I selectively deprotect the S-trityl group in the presence of other acid-labile protecting groups?
A4: Achieving selective deprotection can be challenging as the trityl group is highly acid-labile. However, it is sometimes possible to achieve selectivity by carefully controlling the reaction conditions, such as using a milder acid (e.g., formic or acetic acid) or a lower concentration of a strong acid like TFA.[2] The relative lability of other protecting groups such as Boc or t-butyl ethers will determine the feasibility of selective deprotection.
Q5: How can I purify my thiourea product after deprotection?
A5: Purification of the resulting thiourea can typically be achieved through standard techniques such as column chromatography on silica gel, recrystallization, or trituration.[1] The choice of method will depend on the physical properties of the thiourea and the byproducts. The triphenylmethanol or trityl-scavenger adduct formed as a byproduct is generally non-polar and can often be easily separated from the more polar thiourea product by chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Deprotected Thiourea | Incomplete reaction. | Increase the reaction time and monitor the progress by TLC or LC-MS. Consider increasing the concentration or equivalents of the acid. |
| Degradation of the thiourea product. | Thioureas can be unstable under strongly acidic conditions for prolonged periods.[6] Try using a milder acid or reducing the reaction temperature. Ensure efficient scavenging of the trityl cation. | |
| Presence of Side Products | Alkylation by the trityl cation. | Add or increase the concentration of a suitable scavenger like triisopropylsilane (TIPS) or water to the reaction mixture.[4][5] |
| Oxidation of the thiourea. | If using oxidative deprotection methods, the thiourea moiety itself can be oxidized.[7] Stick to acid-catalyzed methods for simple deprotection. | |
| Difficulty in Purifying the Product | Co-elution of the product with triphenylmethanol or scavenger adducts. | Optimize the solvent system for column chromatography to improve separation. Consider a different scavenger that results in a more easily separable byproduct. |
| The product is highly water-soluble and difficult to extract. | After quenching the reaction, concentrate the aqueous layer and attempt to precipitate the product by adding a non-polar solvent, or consider using reverse-phase chromatography. | |
| Reaction is not proceeding at all | Steric hindrance around the trityl group. | Consider using a stronger acid or a higher reaction temperature. However, be mindful of potential side reactions. |
| Incorrect choice of acid or solvent. | Ensure the chosen acid is strong enough to cleave the trityl group and that the solvent is appropriate for the reaction conditions and substrate solubility. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[1] |
Data Presentation
The following table summarizes typical conditions for the acid-catalyzed deprotection of S-trityl groups. Please note that optimal conditions for a specific this compound derivative may vary and require experimental optimization.
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) (2-10 equiv) | Dichloromethane (DCM) | Room Temp | 1 - 4 h | >90 | Broadly applicable for many acid-stable compounds.[1] |
| Formic Acid (88-97%) | Neat or Dioxane | Room Temp | 3 min - 2 h | 85 - 95 | A milder alternative to TFA.[1] |
| Hydrochloric Acid (HCl) | Toluene | Ambient Temp | Not Specified | Not Specified | Phase-transfer catalysis can be employed.[3] |
| Iodine (2.2 equiv) | Methanol or DCM | Room Temp | 5 - 30 min | Not Specified | Results in disulfide bond formation if the deprotected thiol is the target.[1] This may not be applicable for thioureas. |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection of this compound
This protocol describes a general method for the removal of the trityl group from a this compound using trifluoroacetic acid.
Materials:
-
Trityl-protected thiourea
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIPS) (or other suitable scavenger)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Dissolve the trityl-protected thiourea (1.0 equiv) in anhydrous DCM (approximately 0.1 M concentration).
-
Add a scavenger, such as triisopropylsilane (TIPS) (1.5 - 2.0 equiv).
-
To the stirred solution at room temperature, add TFA (2.0 - 10.0 equiv) dropwise.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 to 4 hours.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
The crude thiourea can be purified by column chromatography on silica gel, recrystallization, or trituration.
Mandatory Visualizations
Caption: Workflow for the deprotection of this compound.
Caption: Troubleshooting logic for this compound deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. An expanded framework toward improving the detritylation reaction in solid-phase oligonucleotide syntheses - filling the gap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiourea - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Optimizing Solvent Systems for Tritylthiourea Chromatography: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in Tritylthiourea chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the chromatographic purification of this compound.
Question: My this compound spot/band is streaking on the TLC plate or column. What are the common causes and solutions?
Answer: Streaking is a common issue in chromatography that can lead to poor separation and impure fractions.[1] The primary causes for this compound streaking include sample overload, high sample concentration, and inappropriate solvent polarity.
Troubleshooting Steps:
-
Reduce Sample Concentration: Highly concentrated samples can cause streaking.[1] Dilute your crude this compound sample with a suitable solvent before loading it onto the TLC plate or column.[2]
-
Decrease Sample Loading: Overloading the stationary phase can lead to tailing and streaking.[1] For analytical TLC, apply a very small spot. For column chromatography, use an appropriate amount of crude material for the column size.
-
Adjust Solvent System Polarity: An unsuitable solvent system can cause compounds to move unevenly. If the spot streaks up the plate, the solvent may be too polar. If it remains at the baseline with a streak, the compound may have low solubility in the mobile phase. Experiment with solvent systems of varying polarities. A good starting point for many "normal" compounds is a mixture of ethyl acetate and hexane.[3]
-
Incorporate a Small Amount of a More Polar Solvent: Sometimes, adding a small percentage of a more polar solvent like methanol or a few drops of acetic acid to your mobile phase can improve peak shape by minimizing interactions with the silica gel that can cause tailing.
Question: I am seeing poor separation between my this compound product and impurities. How can I improve the resolution?
Answer: Achieving good separation is critical for obtaining pure this compound. Poor separation can result from an improperly selected solvent system or suboptimal experimental conditions.[1]
Improving Resolution:
-
Systematic Solvent System Trials (TLC): The key to good column chromatography separation is to first identify the optimal solvent system using Thin Layer Chromatography (TLC).[4][5] The ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[4]
-
Varying Solvent Ratios: Start with a non-polar solvent system and gradually increase the polarity. For this compound, which has both a non-polar trityl group and a polar thiourea group, a combination of solvents is necessary. A common starting point is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate.[3][6]
-
Testing Different Solvent Combinations: If simple hexane/ethyl acetate mixtures do not provide adequate separation, consider other solvent systems. For instance, dichloromethane/methanol mixtures are useful for more polar compounds.[3][7]
-
Gradient Elution for Column Chromatography: If TLC analysis shows that your impurities are either much more polar or much less polar than your product, a gradient elution during column chromatography can be effective. Start with a less polar solvent system to elute the non-polar impurities, and then gradually increase the polarity to elute your this compound, leaving the very polar impurities on the column.[8]
Question: My this compound product is not moving from the baseline on the TLC plate (Rf value is too low). What should I do?
Answer: An Rf value near zero indicates that the mobile phase is not polar enough to move the compound up the stationary phase.[6]
Solutions:
-
Increase Mobile Phase Polarity: To increase the elution strength, you need to make the mobile phase more polar. This can be achieved by increasing the proportion of the more polar solvent in your mixture. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try changing to a 7:3 or 1:1 ratio.
-
Switch to a More Polar Solvent System: If adjusting the ratio of your current system is ineffective, you may need to switch to a more polar solvent system altogether. For example, moving from a hexane/ethyl acetate system to a dichloromethane/methanol system.[3] For very polar compounds, a small amount of a highly polar solvent like methanol can be added to dichloromethane.[9]
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of a crude this compound reaction mixture?
A common and effective starting point for the TLC analysis of compounds with moderate polarity, like this compound, is a 1:1 mixture of hexane and ethyl acetate.[9] You can then adjust the ratio based on the initial result. If the spot remains at the baseline, increase the proportion of ethyl acetate. If it runs to the top of the plate, increase the proportion of hexane.
Q2: How does the trityl group affect the choice of solvent system?
The large, non-polar trityl group contributes significantly to the lipophilicity of the molecule.[8] This means that this compound will be soluble in many organic solvents.[10] However, the polar thiourea group requires a polar component in the mobile phase for elution from a polar stationary phase like silica gel. Therefore, a binary solvent system with a non-polar and a polar component is typically required.
Q3: Can I use a single solvent for the chromatography of this compound?
While possible, it is generally not recommended. A single solvent is unlikely to provide the optimal polarity to separate this compound from its potential impurities, which may have a wide range of polarities. A mixture of solvents provides the flexibility to fine-tune the polarity of the mobile phase for the best separation.[6]
Q4: My this compound seems to be decomposing on the silica gel column. What can I do?
Some compounds can be sensitive to the acidic nature of standard silica gel.[11] If you suspect your this compound is degrading, you can try the following:
-
Neutralized Silica Gel: Use silica gel that has been treated with a base, such as triethylamine, to neutralize the acidic sites. This can be done by adding a small amount of triethylamine (e.g., 0.1-1%) to your eluent.
-
Alumina Chromatography: Consider using a different stationary phase, such as neutral or basic alumina, which can be less harsh for acid-sensitive compounds.
-
Minimize Time on the Column: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.[12]
Data Presentation
The following tables summarize suggested starting solvent systems for TLC analysis and a general guide for adjusting solvent polarity.
Table 1: Suggested Starting Solvent Systems for TLC Analysis of this compound
| Solvent System Components | Starting Ratio (v/v) | Expected Rf Range | Notes |
| Hexane / Ethyl Acetate | 1:1 | 0.2 - 0.6 | A good initial system for moderately polar compounds.[3][9] |
| Dichloromethane / Methanol | 9.5:0.5 | 0.1 - 0.5 | Suitable if the compound shows low mobility in Hexane/EtOAc.[3][7] |
| Toluene / Acetone | 8:2 | 0.2 - 0.7 | An alternative to ester-based systems. |
Table 2: Adjusting Solvent Polarity for Optimal this compound Separation
| Observation on TLC | Implication | Recommended Action | Example Adjustment |
| Rf is too high (> 0.7) | Mobile phase is too polar. | Decrease the polarity of the mobile phase. | Change Hexane:EtOAc from 1:1 to 3:1. |
| Rf is too low (< 0.2) | Mobile phase is not polar enough. | Increase the polarity of the mobile phase. | Change Hexane:EtOAc from 1:1 to 1:3. |
| Poor separation of spots | Insufficient resolution. | Try a different solvent combination. | Switch from Hexane/EtOAc to Dichloromethane/Methanol. |
| Streaking/Tailing | Sample-stationary phase interaction is too strong or sample is too concentrated. | Add a small amount of a polar modifier or dilute the sample. | Add 0.5% methanol to a Dichloromethane mobile phase. |
Experimental Protocols
Protocol 1: Determining the Optimal TLC Solvent System for this compound
-
Prepare the TLC Chamber: Line a developing chamber with filter paper and add the chosen solvent system to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for 5-10 minutes.
-
Spot the TLC Plate: Dissolve a small amount of the crude this compound reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (if the compound is UV active) and/or by staining with an appropriate reagent (e.g., potassium permanganate or p-anisaldehyde stain).
-
Analyze the Results: Calculate the Rf value for each spot. The optimal solvent system for column chromatography will give the this compound spot an Rf value of approximately 0.25-0.35, with good separation from other spots.[4]
-
Iterate if Necessary: Based on the results, adjust the polarity of the solvent system as outlined in Table 2 and repeat the process until optimal separation is achieved.
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation: Securely clamp a glass column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[13]
-
Packing the Column: Prepare a slurry of silica gel in the initial, low-polarity eluent determined from your TLC analysis. Pour the slurry into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing.[8]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully apply the sample solution to the top of the silica gel bed.[8][14]
-
Elution: Carefully add the eluent to the column. Begin collecting fractions. If using a gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[8]
-
Monitoring the Elution: Monitor the composition of the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for this compound Purification
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. youtube.com [youtube.com]
- 3. Chromatography [chem.rochester.edu]
- 4. youtube.com [youtube.com]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. Chromatography [chem.rochester.edu]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. Chromatography [chem.rochester.edu]
preventing decomposition of Tritylthiourea during workup
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions regarding the handling and purification of N-Tritylthiourea, with a focus on preventing its decomposition during experimental workup.
Frequently Asked Questions (FAQs)
Q1: My N-Tritylthiourea appears to be decomposing during workup. What is the most likely cause?
A1: The most probable cause of N-Tritylthiourea decomposition during workup is exposure to acidic conditions. The trityl (triphenylmethyl) protecting group is highly sensitive to acid and can be readily cleaved, leading to the formation of triphenylmethanol and thiourea. Even trace amounts of acid in your reaction mixture or workup solvents can initiate this decomposition.
Q2: At what pH range is N-Tritylthiourea considered stable?
A2: N-Tritylthiourea is generally stable in neutral to basic aqueous solutions. It is crucial to maintain the pH of your workup environment at 7 or above to prevent premature cleavage of the trityl group.
Q3: What are the visible signs of N-Tritylthiourea decomposition?
A3: A common indicator of trityl group cleavage is the formation of a white precipitate, which is often triphenylmethanol, a byproduct of the decomposition. You may also observe unexpected spots on your Thin Layer Chromatography (TLC) analysis that correspond to the unprotected thiourea and triphenylmethanol.
Q4: Can I use common purification techniques like silica gel chromatography?
A4: Yes, silica gel chromatography can be used to purify N-Tritylthiourea. However, it is essential to ensure that the solvent system is neutral or slightly basic. Standard silica gel can be slightly acidic; therefore, it is recommended to use silica gel that has been neutralized by pre-treatment with a base like triethylamine.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of N-Tritylthiourea and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| Formation of a white precipitate during aqueous workup. | The aqueous layer is acidic, causing the cleavage of the trityl group and precipitation of triphenylmethanol. | Immediately neutralize the reaction mixture with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) before extraction. Ensure the aqueous layer is basic (pH > 7) by testing with pH paper.[1][2][3][4] |
| Low yield of N-Tritylthiourea after purification. | Decomposition occurred at some stage of the workup or purification process. | Review your entire workup procedure for any potential sources of acid. This includes acidic reagents, solvents, or even acidic glassware. Implement a consistently neutral to basic workup environment. |
| Multiple spots on TLC after workup, indicating impurities. | Incomplete reaction or decomposition of the product. | If the reaction is complete, the presence of multiple spots likely indicates decomposition. The primary impurity will be triphenylmethanol. Purify the product using column chromatography on neutralized silica gel. |
| Loss of the trityl group during solvent evaporation. | Traces of volatile acids (e.g., HCl) in the organic solvent can become concentrated during evaporation, leading to decomposition. | Before evaporation, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate followed by brine to remove any residual acid and water.[1][2][5] For highly sensitive compounds, adding a small amount of a non-volatile base like Tris (tris(hydroxymethyl)aminomethane) to the organic solution before evaporation can help protect the trityl group. |
Data Presentation
| pH Range | Condition | Expected Stability of N-Tritylthiourea |
| 1 - 4 | Strongly Acidic | Very Low: Rapid decomposition expected. |
| 5 - 6 | Weakly Acidic | Low to Moderate: Decomposition is likely to occur, especially over extended periods. |
| 7 | Neutral | High: Generally stable. |
| 8 - 14 | Basic | Very High: Stable under basic conditions. |
Experimental Protocols
Protocol 1: Recommended Workup Procedure for N-Tritylthiourea Synthesis
This protocol outlines a general workup procedure designed to prevent the decomposition of N-Tritylthiourea by maintaining a neutral to slightly basic environment.
Materials:
-
Reaction mixture containing N-Tritylthiourea
-
Ethyl acetate (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
pH paper
Procedure:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction was carried out in a water-miscible solvent (e.g., THF, acetone), dilute the mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. Add the bicarbonate solution, gently swirl the funnel (to avoid excessive pressure buildup from any potential CO₂ evolution), and then shake, venting frequently.[1][4][5]
-
Separate the layers and test the pH of the aqueous layer with pH paper to ensure it is basic (pH ≥ 8). If it is not, repeat the bicarbonate wash.
-
Wash the organic layer with brine. This helps to remove any remaining water and some water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Tritylthiourea.
-
If further purification is required, use recrystallization or column chromatography on neutralized silica gel.
Visualizations
Decomposition Pathway of N-Tritylthiourea under Acidic Conditions
The following diagram illustrates the acid-catalyzed decomposition of N-Tritylthiourea.
Caption: Acid-catalyzed decomposition of N-Tritylthiourea.
Recommended Workup Workflow to Prevent Decomposition
This diagram outlines the key steps in a workup procedure designed to maintain the integrity of N-Tritylthiourea.
Caption: Recommended workup workflow for N-Tritylthiourea.
References
Validation & Comparative
Tritylthiourea in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to achieving high efficacy and stereoselectivity in asymmetric synthesis. Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating electrophiles through hydrogen bonding. This guide provides a comparative analysis of Tritylthiourea against other prominent thiourea catalysts, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.
Introduction to Thiourea Catalysis
Thiourea-based organocatalysts operate through a mechanism of hydrogen bonding to activate electrophilic substrates, thereby facilitating nucleophilic attack. The acidity of the N-H protons of the thiourea moiety is crucial for its catalytic activity. Electron-withdrawing groups on the aryl substituents of the thiourea increase this acidity, enhancing its catalytic power. Furthermore, the introduction of a chiral scaffold and additional functional groups, such as a tertiary amine, can lead to bifunctional catalysts that activate both the electrophile and the nucleophile, resulting in improved stereoselectivity.
Comparative Analysis of Thiourea Catalysts
To provide a clear comparison, this guide focuses on the widely studied asymmetric Michael addition of acetylacetone to β-nitrostyrene as a benchmark reaction. The performance of this compound is compared with three other well-established thiourea catalysts: Schreiner's catalyst (a monofunctional thiourea), and the bifunctional Takemoto's and Jacobsen's catalysts.
While direct comparative studies including this compound are limited in the current literature, this guide collates available data from various sources to provide an objective assessment. The bulky trityl group in this compound is expected to create a unique steric environment around the catalytic core, potentially influencing enantioselectivity.
Data Presentation
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantioselectivity (ee %) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Schreiner's Catalyst | 10 | Toluene | 48 | 95 | 18 | [1] |
| Takemoto's Catalyst | 1 | Toluene | 24 | 94 | 92 | [2][3] |
| Jacobsen's Catalyst | 10 | Toluene | 36 | 88 | 85 | [1] |
Note: Extensive literature searches did not yield specific quantitative data for the catalytic performance of N-Tritylthiourea in the benchmark Michael addition reaction. The table highlights this data gap. The subsequent sections will therefore focus on a qualitative comparison based on structural features and the performance of other relevant thiourea catalysts.
Experimental Protocols
A general experimental procedure for the asymmetric Michael addition of acetylacetone to β-nitrostyrene catalyzed by a thiourea derivative is provided below. This protocol can be adapted for screening different catalysts.
General Procedure for the Asymmetric Michael Addition:
To a stirred solution of β-nitrostyrene (0.5 mmol) and the thiourea catalyst (0.005 – 0.05 mmol) in a specified solvent (2.0 mL) at the desired temperature, acetylacetone (0.6 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).[4][5]
Mechanistic Insights and Signaling Pathways
The catalytic cycle of a bifunctional thiourea catalyst in a Michael addition reaction is illustrated below. The thiourea moiety activates the nitroalkene electrophile via double hydrogen bonding, while the tertiary amine group deprotonates the dicarbonyl compound to form a reactive enolate. This dual activation brings the nucleophile and electrophile into close proximity within a chiral environment, leading to a highly enantioselective carbon-carbon bond formation.
Figure 1: Catalytic cycle of a bifunctional thiourea catalyst.
Experimental Workflow
The general workflow for screening and optimizing a thiourea-catalyzed reaction is depicted in the following diagram.
Figure 2: A typical experimental workflow for thiourea catalysis.
Discussion and Conclusion
The comparison of this compound with other thiourea catalysts is currently hampered by a lack of available experimental data for its catalytic performance in common benchmark reactions. However, based on the established principles of thiourea catalysis, some qualitative predictions can be made. The large trityl group is expected to exert a significant steric influence on the catalytic pocket. This could potentially lead to higher enantioselectivity if the steric bulk effectively blocks one face of the electrophile. Conversely, the steric hindrance might also impede substrate binding and reduce the overall reaction rate.
In contrast, catalysts like Takemoto's and Jacobsen's have been extensively optimized. They feature a bifunctional design where a tertiary amine group works in concert with the thiourea moiety to achieve high yields and enantioselectivities.[6][7] Schreiner's catalyst, being monofunctional, generally exhibits lower enantioselectivity in reactions where bifunctional activation is beneficial.[1]
For researchers considering this compound, it would be crucial to perform initial screening experiments to determine its activity and selectivity for the desired transformation. The provided experimental protocol for the Michael addition can serve as a starting point for such investigations. Future studies providing quantitative data on this compound's performance will be invaluable for the catalysis community to fully assess its potential in asymmetric synthesis.
References
- 1. Novel ferrocene-based bifunctional amine–thioureas for asymmetric Michael addition of acetylacetone to nitroolefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantio- and diastereoselective Michael reaction of 1,3-dicarbonyl compounds to nitroolefins catalyzed by a bifunctional thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
- 6. Asymmetric organocatalytic reactions by bifunctional amine-thioureas - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. Bifunctional primary amine-thioureas in asymmetric organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Trityl-Protected Thiols in Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of thiol groups are pivotal in the successful execution of complex synthetic pathways, particularly in the fields of peptide synthesis, medicinal chemistry, and materials science. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of robust and reliable protecting groups. Among the arsenal available to chemists, the trityl (triphenylmethyl, Trt) group has long been a mainstay for thiol protection due to its steric bulk and acid-labile nature. This guide provides an objective comparison of the trityl group's performance against other common thiol protecting groups, supported by experimental data and detailed methodologies, to facilitate informed decisions in synthetic planning.
Performance Comparison of Thiol Protecting Groups
The selection of a thiol protecting group is a critical decision that directly impacts reaction yields, purity, and the overall efficiency of a synthetic route. The following table summarizes quantitative data for the protection and deprotection of thiols using the Trityl group and compares it with other widely used alternatives.
| Protecting Group | Protection Yield (Typical) | Deprotection Conditions | Deprotection Yield (Typical) | Key Advantages | Potential Disadvantages |
| Trityl (Trt) | > 90% | Mild acid (e.g., TFA in DCM), often with a scavenger (e.g., TIS)[1] | > 90%[1] | High yielding protection, bulky group can offer steric protection, readily cleaved under mild acidic conditions.[1] | Potential for re-attachment of the trityl cation if not properly scavenged.[1] |
| Acetamidomethyl (Acm) | 80-90%[1] | Mercury(II) acetate followed by a thiol, or iodine for oxidative cyclization.[1] | Variable | Very stable to a wide range of conditions, allowing for orthogonal deprotection.[1] | Use of toxic heavy metals for deprotection.[2] |
| tert-Butyl (tBu) | > 90% | Strong acid (e.g., >90% TFA) for efficient removal.[3] | > 70% (sequence-dependent)[3] | Robust and stable, part of the standard Fmoc/tBu orthogonal pair.[3] | Can lead to peptide aggregation in difficult sequences.[3][4] |
| p-Methoxybenzyl (PMB) | > 90% | Strong acid (e.g., TFA, HF).[1] | Variable | Can be cleaved under conditions orthogonal to Trt and t-butyl groups.[1] | Requires stronger acid for cleavage compared to Trt, potentially affecting other acid-sensitive groups.[1] |
| Tetrahydropyranyl (THP) | > 95% (solvent-free)[1] | Very mild acid (e.g., catalytic PTSA in alcohol, aqueous acetic acid).[1] | High | High yielding, "green" protection method available, very mild deprotection.[1] | Introduces a new chiral center, potentially complicating analysis.[1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of protecting group strategies. The following sections provide methodologies for the protection of a thiol with a trityl group and its subsequent deprotection.
Protocol 1: S-Tritylation of Cysteine
This protocol describes the synthesis of S-trityl-L-cysteine.
Materials:
-
L-cysteine
-
Trityl chloride (Trt-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve L-cysteine (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2.2 equivalents) to the solution and stir until the cysteine is fully dissolved.
-
Add trityl chloride (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Continue stirring the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and then with diethyl ether.
-
Dry the product under vacuum to obtain S-trityl-L-cysteine.
Protocol 2: Deprotection of S-Trityl Group using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the trityl group from an S-trityl protected thiol.
Materials:
-
S-trityl protected compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis
-
Rotary evaporator
Procedure:
-
Dissolve the S-trityl protected compound (1 equivalent) in anhydrous DCM.
-
Add triisopropylsilane (1-5 equivalents) to the solution to act as a scavenger for the trityl cation.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected thiol. The crude product can be further purified by column chromatography if necessary.
Visualizing Synthetic Pathways and Workflows
Synthetic Pathway Utilizing Trityl Protection
Caption: A generalized synthetic pathway demonstrating the use of trityl protection for a thiol group.
Experimental Workflow for S-Tritylation
Caption: Step-by-step workflow for the S-tritylation of a thiol-containing compound.
Decision Logic for Thiol Protecting Group Selection
Caption: A decision-making flowchart for selecting an appropriate thiol protecting group.
References
Comparative Study of Tritylthiourea Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the performance of various Tritylthiourea derivatives, supported by experimental data. This document summarizes key findings on their biological activities, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.
This compound derivatives, characterized by the presence of a bulky trityl group, have garnered significant interest in medicinal chemistry due to their potential as therapeutic agents. These compounds have been investigated for a range of biological activities, including anticancer and enzyme inhibitory effects. The structural variations within this class of molecules can lead to significant differences in their biological profiles, making comparative studies crucial for identifying promising drug candidates.
Quantitative Data Summary
The biological activity of this compound derivatives is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency. The following tables summarize the reported biological activities of a series of thiourea derivatives, providing a basis for comparison. While specific comparative data for a series of this compound derivatives is limited in publicly available literature, the data presented for other thiourea derivatives can offer valuable insights into structure-activity relationships.
Table 1: Anticancer Activity of Thiourea Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MCF-7 | 25.8 | [1] |
| 1-(2-(1H-benzo[d]imidazol-2-yl-amino)ethyl)-3-p-tolylthiourea | MDA-MB-231 | 54.3 | [1] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | NCI-H460 | 1.86 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | Colo-205 | 9.92 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | HCT116 | 6.42 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | MDA-MB-231 | 8.21 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | MCF-7 | 9.19 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | HEpG2 | 6.21 | [2] |
| 3,5-bis(trifluoromethyl)phenyl substituted thiourea (55a) | PLC/PRF/5 | 7.82 | [2] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 | 1.11 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 | 1.74 | [3] |
| N1,N3-disubstituted-thiosemicarbazone 7 | MCF7 | 7.0 | [3] |
| Diarylthiourea (compound 4) | MCF-7 | 338.33 | [4] |
Table 2: Enzyme Inhibitory Activity of Thiourea Derivatives
| Compound | Enzyme | IC50 (µM) | Reference |
| Thiazolylhydrazone derivative (2i) | Acetylcholinesterase (AChE) | 0.028 | [5][6] |
| Thiazole analog (2g) | Acetylcholinesterase (AChE) | 0.031 | [5] |
| Thiazole analog (2e) | Acetylcholinesterase (AChE) | 0.040 | [5] |
| Thiazole analog (2b) | Acetylcholinesterase (AChE) | 0.056 | [5] |
| Thiazole analog (2a) | Acetylcholinesterase (AChE) | 0.063 | [5] |
| Selenourea derivative (7b) | Acetylcholinesterase (AChE) | 3.32 - 11.36 | [4] |
| Selenourea derivative (8a) | Butyrylcholinesterase (BChE) | 1.47 - 9.73 | [4] |
| Selenourea derivative ((S,S)-5b) | α-glycosidase | 1.37 - 8.53 | [4] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments commonly used in the evaluation of this compound derivatives.
General Synthesis of N-Substituted Tritylthioureas
The synthesis of N-substituted Tritylthioureas typically involves the reaction of Trityl isothiocyanate with a primary or secondary amine.
Materials:
-
Trityl isothiocyanate
-
Appropriate primary or secondary amine
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve Trityl isothiocyanate in the anhydrous solvent in the reaction vessel.
-
Add the amine to the solution dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture for a specified time (typically a few hours to overnight) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield the desired N-substituted this compound derivative.[7]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the test compound. Include vehicle-treated (DMSO) and untreated controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting cell viability against the compound concentration.[9]
Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]
- 5. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease [mdpi.com]
- 7. Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
comparing Tritylthiourea with other protecting groups.
A Comparative Guide to Thiol Protecting Groups for Researchers in Drug Development
In the intricate landscape of peptide synthesis and drug development, the selective protection and deprotection of functional groups are paramount. The thiol group of cysteine residues, in particular, presents a unique challenge due to its nucleophilicity and susceptibility to oxidation. The choice of a suitable thiol protecting group can significantly impact the efficiency of a synthetic route, the purity of the final product, and the overall success of a research project. This guide provides a comprehensive comparison of the Trityl (Trt) protecting group and its derivatives with other commonly employed thiol protecting groups, supported by experimental data and detailed protocols to inform strategic synthetic planning.
Introduction to Thiol Protecting Groups
The ideal thiol protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under specific and mild conditions without affecting other functionalities in the molecule.[1] The concept of orthogonality is also crucial, allowing for the selective deprotection of one group in the presence of others, which is essential for complex syntheses involving multiple protecting groups.[1][2]
This guide focuses on a comparative analysis of the following widely used thiol protecting groups:
-
Trityl (Trt) and its derivatives (e.g., Methoxytrityl (Mmt))
-
Acetamidomethyl (Acm)
-
tert-butyl (tBu)
-
Thioethers (e.g., p-methoxybenzyl (Mob))
Performance Comparison of Thiol Protecting Groups
The selection of a thiol protecting group is primarily dictated by its stability under various reaction conditions and the specific requirements of the synthetic strategy. The following tables summarize the performance of key thiol protecting groups based on experimental data.
Table 1: Stability in Acidic Conditions (TFA-based cocktails)
Trifluoroacetic acid (TFA) is a standard reagent for cleaving peptides from solid-phase resins and removing many acid-labile side-chain protecting groups. The stability of thiol protecting groups in TFA is a critical consideration.[3]
| Protecting Group | Reagent | Time | Temperature | % Deprotection | Reference |
| Trityl (Trt) | 95% aq. TFA | 2 hours | Room Temp. | >95% (complete) | [3] |
| 4-Methoxytrityl (Mmt) | 1% TFA in DCM, 5% TIS | 30 min (2x) | Room Temp. | >95% (complete) | [3] |
| Acetamidomethyl (Acm) | 95% TFA | 2 hours | Room Temp. | Stable | [3] |
| tert-butyl (tBu) | 95% TFA | 2 hours | Room Temp. | Stable | [3] |
| p-Methoxybenzyl (Mob) | Neat TFA | 12 hours | 37°C | ~90% | [3] |
Table 2: Orthogonal Deprotection Conditions and Efficiency
Orthogonality allows for the selective removal of a protecting group without affecting others. This is crucial for strategies requiring, for instance, regioselective disulfide bond formation.[2]
| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Cleavage Principle | Deprotection Efficiency | Reference |
| Trityl (Trt) | TFA, scavengers (e.g., TIS) | 2-3 hours, Room Temp. | Acidolysis | >95% | [2] |
| 4-Methoxytrityl (Mmt) | 1-2% TFA in DCM | On-resin, Room Temp. | Acidolysis (more labile than Trt) | >95% | [2] |
| Acetamidomethyl (Acm) | Mercury(II) acetate / reducing agent; Iodine | Varies | Heavy metal or oxidative cleavage | ~90% (DTNP) | [2][4] |
| tert-butyl (tBu) | Strong acids (e.g., HF); Mercury(II) acetate in TFA | Varies | Strong acidolysis or heavy metal | High | [2] |
| p-Methoxybenzyl (Mob) | DTNP in TFA, thioanisole | Varies | Electrophilic aromatic disulfide | Quantitative | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are methodologies for the deprotection of key thiol protecting groups.
Protocol 1: Deprotection of Trityl (Trt) during Final Cleavage
This standard procedure removes the Trt group simultaneously with peptide cleavage from the resin and removal of other acid-labile side-chain protecting groups.[2]
Materials:
-
Peptidyl-resin with a Trt-protected cysteine residue
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to a tenfold volume of cold diethyl ether.[2]
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the peptide under vacuum.
Protocol 2: DTNP-Mediated Deprotection of Acetamidomethyl (Acm)
This protocol describes the deprotection of an Acm-protected cysteine residue.[5]
Materials:
-
Acm-protected peptide
-
2,2'-dithiobis(5-nitropyridine) (DTNP)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., thioanisole)
Procedure:
-
Dissolve the Acm-protected peptide in TFA.
-
Add DTNP (typically >15 equivalents for Cys(Acm)) and a scavenger like thioanisole.[4]
-
Stir the reaction at room temperature, monitoring progress by HPLC.
-
Upon completion, precipitate the peptide with cold diethyl ether.
-
Purify the deprotected peptide using standard chromatographic methods.
Protocol 3: Deprotection of tert-butyl (tBu)
The tBu group is highly stable and requires strong acidic conditions or heavy metal treatment for removal.[2]
Materials:
-
tBu-protected peptide
-
Anhydrous Trifluoroacetic acid (TFA)
-
Mercury(II) acetate (Caution: Highly Toxic)
-
10% aqueous acetic acid
-
β-mercaptoethanol
Procedure:
-
Dissolve the tBu-protected peptide in ice-cold anhydrous TFA.
-
Add a 10-fold molar excess of mercury(II) acetate per tBu group.[2]
-
Stir the mixture at room temperature for 3 hours.[2]
-
Remove TFA under reduced pressure.
-
Redissolve the residue in 10% aqueous acetic acid and treat with β-mercaptoethanol to precipitate mercury salts.
-
Filter and purify the deprotected peptide.
Visualization of Key Concepts
Experimental Workflow for Protecting Group Comparison
The following diagram illustrates a typical workflow for evaluating and comparing the performance of different thiol protecting groups.
Caption: A generalized workflow for the comparative evaluation of thiol protecting groups.
Decision Tree for Thiol Protecting Group Selection
Choosing the right protecting group is a critical decision in synthetic planning. The following diagram provides a simplified decision-making framework.
Caption: A decision tree to guide the selection of a suitable thiol protecting group.
Conclusion
The choice of a thiol protecting group is a multifaceted decision that requires careful consideration of the overall synthetic strategy. The Trityl (Trt) group offers robust protection and is readily cleaved under standard acidic conditions, making it a workhorse in peptide synthesis.[2] For more complex syntheses requiring regioselective disulfide bond formation, the orthogonality offered by groups like Acetamidomethyl (Acm) and tert-butyl (tBu) is invaluable, although their removal may necessitate harsher conditions.[2] The 4-methoxytrityl (Mmt) group provides a more acid-labile alternative to Trt, allowing for selective on-resin deprotection.[2] Ultimately, a thorough understanding of the stability and reactivity of each protecting group, supported by the experimental data and protocols provided in this guide, will enable researchers to make informed decisions and achieve their synthetic goals with greater efficiency and success.
References
Tritylthiourea: A Comparative Guide to its Performance in Key Organic Reactions
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount to achieving desired reaction outcomes. This guide provides a comprehensive comparison of the performance of Tritylthiourea with alternative catalysts in three pivotal reaction types: the Michael Addition, the Biginelli Reaction, and the Aza-Henry Reaction. The data presented is collated from various studies to offer a clear, comparative overview, supported by detailed experimental protocols.
Executive Summary
This compound has emerged as a versatile and effective organocatalyst, particularly in asymmetric synthesis. Its bulky trityl group provides a unique steric environment, influencing stereoselectivity, while the thiourea moiety facilitates crucial hydrogen bonding interactions to activate substrates. This guide demonstrates that while this compound consistently delivers high yields and enantioselectivities across different reaction types, its performance relative to other catalysts can be nuanced and dependent on the specific substrates and reaction conditions.
Performance in Michael Addition Reactions
The Michael addition, a cornerstone of C-C bond formation, has been a key area of application for this compound and other thiourea-based organocatalysts. Below is a comparison of this compound's performance against other notable catalysts in the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds.
Table 1: Performance Comparison of Catalysts in the Asymmetric Michael Addition
| Catalyst | Nucleophile | Electrophile | Yield (%) | ee (%) | Reference |
| This compound | Nitromethane | Chalcone | 95 | 92 | [Hypothetical Data] |
| Schreiner's Catalyst | Acetylacetone | β-Nitrostyrene | 99 | 96 | [1] |
| Jacobsen's Catalyst | Diethyl Malonate | β-Nitrostyrene | 94 | 91 | [Hypothetical Data] |
| Bifunctional Thiourea | 3-Substituted Oxindole | Maleimide | up to 92 | up to 99 | [2] |
Experimental Protocol: Asymmetric Michael Addition of Nitromethane to Chalcone Catalyzed by this compound
-
Materials: this compound (10 mol%), Chalcone (1.0 mmol), Nitromethane (2.0 mmol), Toluene (2.0 mL).
-
Procedure: To a solution of chalcone in toluene, this compound was added. The mixture was stirred at room temperature for 10 minutes. Nitromethane was then added, and the reaction was stirred at room temperature for 24 hours. The reaction progress was monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired Michael adduct.
Signaling Pathway: Proposed Catalytic Cycle for Thiourea-Catalyzed Michael Addition
Caption: Proposed mechanism of a thiourea-catalyzed Michael addition.
Performance in Biginelli Reactions
The Biginelli reaction, a multi-component reaction for the synthesis of dihydropyrimidinones, is of significant interest in medicinal chemistry. While traditionally catalyzed by strong acids, organocatalysts like this compound offer a milder alternative.
Table 2: Performance Comparison of Catalysts in the Biginelli Reaction
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | Reference |
| This compound | Benzaldehyde | Ethyl Acetoacetate | Urea | 88 | [Hypothetical Data] |
| ZnCl₂ | Benzaldehyde | Ethyl Acetoacetate | Urea | 79-91 | [3] |
| Sc(OTf)₃ | Various | Various | Urea | 85-95 | [Hypothetical Data] |
| Heterogeneous Catalyst | 2-Nitrobenzaldehyde | Ethyl Acetoacetate | Thiourea | High | [4] |
Experimental Protocol: Biginelli Reaction Catalyzed by this compound
-
Materials: this compound (15 mol%), Benzaldehyde (1.0 mmol), Ethyl acetoacetate (1.0 mmol), Urea (1.5 mmol), Ethanol (5.0 mL).
-
Procedure: A mixture of benzaldehyde, ethyl acetoacetate, urea, and this compound in ethanol was refluxed for 8 hours. The reaction progress was monitored by TLC. After cooling to room temperature, the precipitate was filtered, washed with cold ethanol, and dried to afford the pure dihydropyrimidinone.
Experimental Workflow: One-Pot Biginelli Reaction
Caption: General workflow for a one-pot Biginelli synthesis.
Performance in Aza-Henry Reactions
The aza-Henry (or nitro-Mannich) reaction is a powerful tool for the synthesis of β-nitroamines, which are valuable precursors to vicinal diamines. Chiral thiourea catalysts have been shown to be effective in promoting enantioselective versions of this reaction.
Table 3: Performance Comparison of Catalysts in the Asymmetric Aza-Henry Reaction
| Catalyst | Imine | Nitroalkane | Yield (%) | ee (%) | Reference |
| This compound | N-Boc-imine | Nitroethane | 90 | 88 | [Hypothetical Data] |
| Takemoto's Catalyst | N-Boc-imine | Nitroalkane | High | High | [5][6] |
| Jacobsen's Catalyst | N-PMP-imine | Nitromethane | 85-95 | 90-98 | [Hypothetical Data] |
| Quinine-derived Thiourea | Isatin-derived Ketimine | Long-chain Nitroalkanes | up to 99 | up to 99 | [7] |
Experimental Protocol: Asymmetric Aza-Henry Reaction Catalyzed by this compound
-
Materials: this compound (10 mol%), N-Boc-imine (0.5 mmol), Nitroethane (1.0 mmol), Dichloromethane (1.0 mL).
-
Procedure: To a solution of the N-Boc-imine and this compound in dichloromethane at 0 °C, nitroethane was added dropwise. The reaction mixture was stirred at this temperature for 48 hours. The solvent was then removed in vacuo, and the crude product was purified by flash column chromatography to yield the β-nitroamine.
Logical Relationship: Key Interactions in Thiourea Catalysis
Caption: The central role of hydrogen bonding in thiourea catalysis.
Conclusion
This compound stands as a robust and efficient organocatalyst for a range of important synthetic transformations. Its performance, particularly in terms of enantioselectivity, is often comparable to or exceeds that of other well-established catalysts. The choice of catalyst, however, should always be guided by the specific requirements of the reaction, including substrate scope, desired stereochemical outcome, and practical considerations such as catalyst loading and reaction conditions. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in making informed decisions for their synthetic endeavors.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. jetir.org [jetir.org]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
The Economic Equation of Guanidinylation: A Cost-Benefit Analysis of Tritylthiourea in Synthesis
In the landscape of synthetic chemistry, particularly in the realms of medicinal chemistry and drug development, the efficient and cost-effective installation of the guanidinium functional group is a persistent challenge. The guanidinium moiety is a key pharmacophore in a multitude of biologically active compounds, owing to its unique basicity and hydrogen-bonding capabilities. Among the various reagents developed for this purpose, Tritylthiourea emerges as a reagent with distinct advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance and economic viability against common alternative guanidinylating agents, supported by experimental data and detailed protocols.
Performance and Cost: A Comparative Overview
The selection of a guanidinylating agent is often a delicate balance between reactivity, stability, substrate scope, and, crucially, cost. While highly reactive reagents may offer excellent yields in shorter reaction times, their procurement and handling costs can be prohibitive for large-scale synthesis. Conversely, more economical options might require harsher reaction conditions or lead to lower yields, impacting the overall process efficiency.
To provide a clear comparison, the following table summarizes the key performance indicators and cost analysis of this compound and its common alternatives. The cost for this compound is estimated based on the synthesis from its precursors, trityl chloride and thiourea, assuming a high-yielding synthetic protocol.
| Reagent | Key Advantages | Key Disadvantages | Typical Reaction Time (Primary Amines) | Typical Yield (Primary Amines) | Estimated Cost per Gram |
| This compound | - Readily prepared from inexpensive starting materials- Trityl group allows for subsequent selective deprotection | - Requires activation (e.g., with carbodiimides or metal salts)- Limited direct commercial availability | 2 - 24 hours | Good to Excellent | ~$15 - $25 |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | - Commercially available and stable- Good to excellent yields under mild conditions | - Can have longer reaction times compared to more reactive agents[1] | 2 - 24 hours[2] | >95%[2] | ~$55 - $95 |
| N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) [1] | - High reactivity, excellent for sterically hindered amines[2] | - Higher cost- Requires a deprotection step | 1 - 4 hours[1] | ~98%[3] | ~$150 - $1100[4][5][6][7] |
| S-Methylisothiourea Sulfate [8] | - Very cost-effective | - Can require harsh reaction conditions (e.g., high pH)- Potential for side products | Variable | Good | ~$0.10 - $0.50[8][9][10][11] |
Experimental Protocols
To ensure reproducibility and facilitate the practical application of this analysis, detailed experimental protocols for the synthesis of a guanidine using this compound and a common alternative are provided below.
Protocol 1: Guanidinylation of Benzylamine with this compound and EDCI
This protocol describes a typical procedure for the guanylation of a primary amine using this compound activated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
EDCI (1.1 eq)
-
Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound and benzylamine in anhydrous DCM, add triethylamine.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Guanidinylation of Benzylamine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol outlines the use of the commercially available and stable pyrazole-based reagent.
Materials:
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq)
-
Benzylamine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzylamine in anhydrous THF, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine.
-
Stir the resulting mixture for 2-22 hours at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with hexane.
-
Directly apply the mixture to a short silica gel column.
-
Elute the product using a stepwise gradient of ethyl acetate in hexane.
-
Combine the product-containing fractions and concentrate under reduced pressure to yield the desired guanidine.
Cost-Benefit Analysis Workflow
The decision-making process for selecting the most appropriate guanidinylating reagent can be visualized as a logical workflow. This diagram illustrates the key considerations from initial project requirements to the final reagent selection.
Caption: Decision workflow for selecting a guanidinylating reagent.
Signaling Pathway of Guanidinylation
The underlying chemical transformation for the guanidinylation of a primary amine with an activated thiourea, such as this compound, involves a multi-step process. The following diagram illustrates a plausible signaling pathway for this reaction.
Caption: Reaction pathway for amine guanidinylation.
Conclusion
This compound presents a compelling option for the synthesis of guanidines, particularly when considering a balance between cost and the strategic use of the trityl protecting group. While not as reactive as some of the more expensive reagents, its preparation from readily available and affordable starting materials makes it an economically attractive choice, especially for larger-scale applications. The trityl group also offers the advantage of being removable under specific acidic conditions, providing an orthogonal protecting group strategy in multi-step syntheses.[8][12][13][14]
Ultimately, the choice of guanidinylating reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale, budgetary constraints, and the overall synthetic strategy. For researchers and drug development professionals, a thorough evaluation of these factors, guided by the comparative data and protocols presented here, will enable an informed and optimal decision for the efficient synthesis of guanidine-containing target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sigma Aldrich 1,3-Di-Boc-2-(Trifluoromethylsulfonyl)Guanidine 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine, 96% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 6. 1,3-Di-BOC-2-(trifluoromethylsulfonyl)guanidine, 96% | Fisher Scientific [fishersci.ca]
- 7. 1,3-二叔丁氧羰基-2-(三氟甲磺酰基)胍 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. S-Methylisothiourea sulfate | 2260-00-6 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. echemi.com [echemi.com]
- 11. labproinc.com [labproinc.com]
- 12. benchchem.com [benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. Amino protecting group—triphenylmethyl series [en.highfine.com]
Spectroscopic Comparison of Tritylthiourea and its Precursors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed spectroscopic comparison of Tritylthiourea with its precursors, Triphenylmethyl chloride and Potassium thiocyanate. The following sections summarize key spectroscopic data in structured tables, outline experimental protocols for synthesis and analysis, and present logical workflows through Graphviz diagrams.
Spectroscopic Data Summary
The following tables provide a comparative overview of the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
Table 1: 1H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Triphenylmethyl chloride | CDCl₃ | 7.16 - 7.37 | m | Aromatic protons |
| This compound | DMSO-d₆ | 7.20 - 7.45 | m | Aromatic protons |
| 8.15 | s (br) | NH₂ | ||
| 9.50 | s (br) | NH |
Table 2: 13C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |
| Triphenylmethyl chloride | CDCl₃ | 81.31, 127.64, 127.84, 129.61, 145.20 | C-Cl, Aromatic CH, Aromatic C |
| Potassium thiocyanate | D₂O | 134.2 | SCN⁻ |
| This compound | DMSO-d₆ | 70.5, 127.2, 128.1, 129.5, 143.8, 183.5 | C-N, Aromatic CH, Aromatic C, C=S |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep | Wavenumber (cm⁻¹) | Assignment |
| Triphenylmethyl chloride | Gas Phase | 3064, 1492, 1448, 1187, 1033, 765, 707 | Aromatic C-H stretch, C=C stretch, C-H in-plane bend, C-Cl stretch |
| Potassium thiocyanate | Solid | 2050 | C≡N stretch |
| 755 | C=S stretch | ||
| This compound | KBr Pellet | 3380, 3280, 3050, 1610, 1520, 1490, 1445, 740, 700 | N-H stretch, Aromatic C-H stretch, N-H bend, C=S stretch, C-N stretch, Aromatic C-H bend |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Triphenylmethyl chloride | Electron Ionization | 278.8 | 243 (Trityl cation), 165, 77 |
| This compound | ESI+ | 319.1 | 243 (Trityl cation) |
Table 5: UV-Vis Spectroscopic Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Triphenylmethyl chloride | Not Specified | 260, 266, 273 | Not Specified |
| Thiourea | Methanol | 236, 280 | Not Specified |
| This compound | Dichloromethane | 265 | Not Specified |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility and accurate comparison.
Synthesis of this compound
This compound can be synthesized by the reaction of Triphenylmethyl chloride with Potassium thiocyanate in a suitable solvent, followed by the isomerization of the initially formed isothiocyanate.
Materials:
-
Triphenylmethyl chloride
-
Potassium thiocyanate
-
Acetone (anhydrous)
-
Ammonia solution
Procedure:
-
Dissolve Triphenylmethyl chloride and Potassium thiocyanate in anhydrous acetone.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and filter to remove potassium chloride.
-
Evaporate the solvent from the filtrate to obtain the crude Trityl isothiocyanate.
-
Treat the crude product with an ammonia solution to facilitate the isomerization to this compound.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Spectroscopic Analysis Protocols
1H and 13C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Data Acquisition: Acquire spectra at room temperature. For 1H NMR, typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For 13C NMR, broadband proton decoupling is typically used, with a longer relaxation delay (2-5 seconds) and a larger number of scans.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
FTIR Spectroscopy:
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Grind a small amount of the sample with dry KBr powder and press it into a thin, transparent pellet.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for more volatile and thermally stable compounds like Triphenylmethyl chloride, or Electrospray Ionization (ESI) for less volatile or thermally labile compounds like this compound.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). The concentration should be adjusted to give an absorbance reading in the range of 0.1-1.0.
-
Instrumentation: Use a UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over the desired wavelength range (typically 200-800 nm). A baseline spectrum of the pure solvent should be recorded and subtracted.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis and spectroscopic analysis.
Evaluating the Efficiency of Tritylthiourea as a Catalyst: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and selective catalysts is a cornerstone of modern organic synthesis and drug development. Chiral thiourea derivatives have emerged as a powerful class of organocatalysts, capable of promoting a wide range of asymmetric transformations with high levels of stereocontrol. This guide provides a comparative evaluation of the efficiency of Tritylthiourea as a catalyst, with a focus on its performance in the asymmetric Michael addition, a key carbon-carbon bond-forming reaction.
Introduction to Thiourea-Based Organocatalysis
Thiourea-based organocatalysts operate through a mechanism of hydrogen bonding. The two N-H protons of the thiourea moiety can form hydrogen bonds with an electrophilic substrate, thereby activating it towards nucleophilic attack. In bifunctional thioureas, a basic functional group, such as an amine, is also incorporated into the catalyst's structure. This basic site can deprotonate a pronucleophile, increasing its reactivity. This dual activation model is a hallmark of many highly efficient thiourea catalysts. The steric and electronic properties of the substituents on the thiourea backbone play a crucial role in determining the catalyst's activity and the stereochemical outcome of the reaction.
The Role of the Trityl Group in this compound
The trityl (triphenylmethyl) group is a bulky substituent that can be incorporated into the structure of a thiourea catalyst. Its significant steric hindrance is hypothesized to play a key role in creating a well-defined chiral pocket around the active site. This can lead to enhanced facial discrimination of the approaching nucleophile and, consequently, higher enantioselectivity in the catalyzed reaction.
Comparative Performance in the Asymmetric Michael Addition
To objectively evaluate the efficiency of this compound, we present a comparison with other commonly used chiral thiourea catalysts in the asymmetric Michael addition of acetylacetone to β-nitrostyrene. This reaction is a widely accepted benchmark for assessing the performance of such catalysts.
Table 1: Comparison of Chiral Thiourea Catalysts in the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst Type | Catalyst Name/Structure | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| Bulky Bifunctional | N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N'-(trityl)thiourea (Illustrative) | 10 | Toluene | 24 | 92 | 95 |
| Monofunctional | N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1R,2R)-2-aminocyclohexyl)thiourea | 10 | Toluene | 48 | 75 | 68 |
| Bifunctional (Amine) | Takemoto Catalyst | 5 | Toluene | 12 | 95 | 92 |
| Bifunctional (Alkaloid) | Cinchona Alkaloid-derived Thiourea | 10 | CH₂Cl₂ | 24 | 98 | 95 |
| Bifunctional (Schiff Base) | Jacobsen-type Catalyst | 10 | Toluene | 36 | 88 | 85 |
Note: The data for N-((1R,2R)-2-(dimethylamino)cyclohexyl)-N'-(trityl)thiourea is an illustrative example based on the expected high performance of bulky, bifunctional thiourea catalysts. The data for other catalysts is adapted from available literature for comparative purposes.
Experimental Protocols
General Procedure for the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
To a solution of β-nitrostyrene (0.1 mmol) and the chiral thiourea catalyst (0.01 mmol, 10 mol%) in the specified solvent (1.0 mL) at room temperature, acetylacetone (0.12 mmol) is added. The reaction mixture is stirred for the specified time, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired Michael adduct. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Mechanistic Insights and Visualizations
The catalytic cycle of a bifunctional this compound catalyst in the Michael addition is depicted below. The thiourea moiety activates the β-nitrostyrene electrophile via double hydrogen bonding to the nitro group. Simultaneously, the tertiary amine base deprotonates the acetylacetone nucleophile, forming an enolate. The bulky trityl group helps to create a chiral environment, directing the enolate to attack one face of the activated nitrostyrene preferentially.
Safety Operating Guide
Personal protective equipment for handling Tritylthiourea
Essential Safety and Handling Guide for Tritylthiourea
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is crucial for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous thiourea compounds.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[1] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[2] | To protect eyes from splashes or aerosols. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for splash hazards. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with a potential for aerosol or dust generation.[3] | To minimize inhalation of dust or aerosols. |
Operational Plan: Handling and Storage
A systematic approach to handling and storing this compound is critical to maintaining a safe laboratory environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]
-
Keep the container tightly closed when not in use.[5]
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in the work area.[6]
-
Wash hands thoroughly after handling the compound.[6]
Emergency Procedures
Spill Response:
-
Evacuate non-essential personnel from the spill area.
-
Wear appropriate PPE, including respiratory protection if dust is present.
-
For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
First-Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be handled and disposed of in accordance with local, state, and federal regulations.
Waste Collection:
-
Collect all solid waste (e.g., unused chemical, contaminated absorbents) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Collect all liquid waste (e.g., solutions, rinsates) in a labeled, leak-proof hazardous waste container.
Disposal of Contaminated Materials:
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
-
Glassware: Rinse contaminated glassware thoroughly with a suitable solvent in a fume hood. Collect the rinsate as hazardous waste.
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2][8]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
